3,3-Dichlorothietane 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 331794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
90344-85-7 |
|---|---|
Molecular Formula |
C3H4Cl2O2S |
Molecular Weight |
175.03 g/mol |
IUPAC Name |
3,3-dichlorothietane 1,1-dioxide |
InChI |
InChI=1S/C3H4Cl2O2S/c4-3(5)1-8(6,7)2-3/h1-2H2 |
InChI Key |
XOGKESLEKUJQHQ-UHFFFAOYSA-N |
SMILES |
C1C(CS1(=O)=O)(Cl)Cl |
Canonical SMILES |
C1C(CS1(=O)=O)(Cl)Cl |
Other CAS No. |
90344-85-7 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3,3-Dichlorothietane 1,1-dioxide, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic pathway, experimental protocols, and quantitative data to support researchers in the replication and further development of this compound.
Core Synthesis Pathway
The synthesis of this compound is achieved through the free-radical dichlorination of thietane 1,1-dioxide. This precursor is typically prepared by the oxidation of thietane. The dichlorinated product can be further utilized, for instance, through dehydrochlorination to yield 3-chlorothiete 1,1-dioxide.
Experimental Protocols
The following protocols are adapted from established literature procedures and provide a step-by-step guide for the synthesis of this compound and its precursor.
A. Synthesis of Thietane 1,1-dioxide
This procedure outlines the oxidation of thietane to its corresponding sulfone.
Materials:
-
Thietane
-
Tungstic acid (WO₃·H₂O)
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane
-
Distilled water
Procedure:
-
A solution of tungstic acid (1.1 g, 0.044 mol) in 280 mL of distilled water is adjusted to a pH of 11.5 by the addition of 10% aqueous sodium hydroxide.
-
This tungstate catalyst suspension is added to a 1-L round-bottomed flask equipped with a mechanical stirrer and a pressure-equalizing addition funnel.
-
Thietane (30.0 g, 0.405 mol) is added to the flask.
-
The mixture is stirred vigorously, and 30% hydrogen peroxide (100 mL, 0.88 mol) is added dropwise over 2 hours, maintaining the reaction temperature between 25-30°C with a water bath.
-
After the addition is complete, the mixture is stirred for an additional 12 hours at room temperature.
-
The reaction mixture is extracted with dichloromethane (4 x 150 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield thietane 1,1-dioxide as a white solid.
B. Synthesis of this compound
This protocol details the photochemical dichlorination of thietane 1,1-dioxide.[1]
Materials:
-
Thietane 1,1-dioxide
-
Carbon tetrachloride
-
Chlorine gas
Procedure:
-
Thietane 1,1-dioxide (5.0 g, 0.047 mol) is placed in a 500-mL, three-necked, round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and a chlorine gas bubbler.[1]
-
Carbon tetrachloride (350 mL) is added to the flask.[1]
-
The solution is irradiated with a 250-W sunlamp while chlorine gas is bubbled through the stirred mixture for 1 hour. (Caution: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas and carbon tetrachloride) .[1]
-
After 1 hour, the irradiation and chlorine addition are stopped, and the reaction mixture is allowed to cool to room temperature.[1]
-
The product precipitates as a white solid and is collected by filtration.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material (Dichlorination) | ||
| Thietane 1,1-dioxide (mass) | 5.0 g | [1] |
| Thietane 1,1-dioxide (moles) | 0.047 mol | [1] |
| Solvent | ||
| Carbon Tetrachloride (volume) | 350 mL | [1] |
| Reaction Conditions | ||
| Light Source | 250-W sunlamp | [1] |
| Reaction Time | 1 hour | [1] |
| Product | ||
| This compound (yield) | 4.0–4.4 g (49–53%) | [1] |
| This compound (melting point) | 156–158°C | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical flow of the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
3,3-Dichlorothietane 1,1-dioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of 3,3-Dichlorothietane 1,1-dioxide. While specific experimental data for this compound is limited in publicly available literature, this document compiles inferred properties and protocols based on established knowledge of related thietane 1,1-dioxide derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the potential utility of this halogenated four-membered heterocyclic sulfone.
Introduction
Thietane 1,1-dioxides are a class of sulfur-containing heterocycles that have garnered increasing interest in medicinal and agricultural chemistry. The sulfone group imparts polarity and the ability to act as a hydrogen bond acceptor, while the four-membered ring provides a rigid, three-dimensional scaffold. These features make thietane 1,1-dioxides attractive bioisosteres for other functional groups. The introduction of chlorine atoms at the 3-position, as in this compound, is anticipated to modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and reactivity, making it a potentially valuable building block for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
| Property | Value (Predicted/Estimated) | Notes |
| Molecular Formula | C₃H₄Cl₂O₂S | |
| Molecular Weight | 175.04 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on the physical state of similar small, halogenated organic molecules. |
| Melting Point | Not available | Likely to be higher than that of thietane 1,1-dioxide due to increased molecular weight and polarity. |
| Boiling Point | Not available | Expected to be significantly higher than that of thietane 1,1-dioxide. |
| Solubility | Sparingly soluble in water | Likely soluble in polar organic solvents such as acetone, acetonitrile, and DMSO, and chlorinated solvents like dichloromethane. |
| pKa | Not applicable | The protons on the carbon backbone are not expected to be significantly acidic. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, its formation as an intermediate in the synthesis of 3-chlorothiete 1,1-dioxide from thietane 1,1-dioxide has been reported.[1] This suggests a direct chlorination of the thietane 1,1-dioxide backbone. A plausible synthetic approach is outlined below, drawing from general knowledge of α-halogenation of sulfones and related chemistries.
Proposed Synthetic Pathway
The most probable route to this compound involves the free-radical chlorination of thietane 1,1-dioxide.
Caption: Proposed synthesis of this compound.
Inferred Experimental Protocol
Materials:
-
Thietane 1,1-dioxide
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or other suitable non-polar solvent for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thietane 1,1-dioxide (1.0 eq) in carbon tetrachloride.
-
Add N-chlorosuccinimide (2.2 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the radical reaction. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to yield this compound.
Note: This is a proposed protocol and would require optimization and safety assessment before implementation.
Reactivity and Potential Applications
Expected Reactivity
The chemical reactivity of this compound is expected to be dictated by the presence of the two chlorine atoms at the 3-position and the sulfone group.
-
Nucleophilic Substitution: The chlorine atoms are expected to be susceptible to nucleophilic substitution, although likely less reactive than α-chloro ketones due to the electron-withdrawing nature of the sulfone group. Strong nucleophiles may be required to displace one or both chlorine atoms.
-
Elimination Reactions: Treatment with a base could potentially lead to elimination reactions, forming 3-chloro-2H-thiete 1,1-dioxide.
-
Ring-Opening Reactions: Under harsh conditions or with specific reagents, ring-opening of the thietane dioxide core may occur.
Caption: Potential reaction pathways of this compound.
Applications in Drug Development
The thietane 1,1-dioxide motif is of growing interest in drug discovery. The introduction of a dichlorinated carbon at the 3-position offers a unique structural element for several reasons:
-
Modulation of Physicochemical Properties: The two chlorine atoms will increase the lipophilicity of the molecule compared to the parent thietane 1,1-dioxide, which can be advantageous for membrane permeability.
-
Metabolic Stability: The gem-dichloro group is generally stable to metabolic degradation, which could improve the pharmacokinetic profile of drug candidates.
-
Synthetic Handle: The reactivity of the chlorine atoms provides a handle for further functionalization, allowing for the synthesis of a diverse library of 3,3-disubstituted thietane 1,1-dioxides. These derivatives could be explored for various biological activities. For instance, substituted thietane 1,1-dioxides have been investigated for their potential as antibacterial and anticancer agents, as well as for their impact on CNS disorders.[2]
Spectroscopic Analysis
Specific spectroscopic data for this compound is not available in the searched literature. The following are expected spectral characteristics based on its structure.
| Technique | Expected Features |
| ¹H NMR | A single peak in the downfield region (likely δ 4.0-5.0 ppm) corresponding to the four equivalent protons of the two CH₂ groups adjacent to the sulfone. The chemical shift will be influenced by the electron-withdrawing effects of both the sulfone and the dichlorinated carbon. |
| ¹³C NMR | Two signals are expected. One for the dichlorinated carbon (C-3), which would be significantly downfield, and another for the two equivalent methylene carbons (C-2 and C-4) adjacent to the sulfone group. |
| IR Spectroscopy | Strong absorption bands characteristic of the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. C-Cl stretching vibrations would likely appear in the fingerprint region (600-800 cm⁻¹). |
| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of SO₂, Cl, and HCl. |
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for organic synthesis, particularly in the realm of medicinal chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding of its likely properties, synthesis, and reactivity based on the established chemistry of related compounds. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential for the development of novel chemical entities with desirable pharmacological profiles.
References
The Synthetic Versatility of 3,3-Dichlorothietane 1,1-dioxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dichlorothietane 1,1-dioxide is a halogenated four-membered heterocyclic sulfone. While not extensively studied as a standalone reagent, it serves as a valuable intermediate in the synthesis of various substituted thietane derivatives, which are of growing interest in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of the known and predicted chemical reactivity of this compound. It covers key reaction types including elimination, potential nucleophilic substitution, and ring-opening reactions. Detailed experimental methodologies, where available, and predicted reaction pathways are presented. Quantitative data is summarized, and logical workflows are illustrated using diagrams to provide a thorough resource for researchers in organic synthesis and drug discovery.
Introduction
Thietanes and their oxidized forms, thietane 1,1-dioxides (thietane sulfones), are increasingly recognized as important structural motifs in medicinal chemistry.[1][2] Their unique three-dimensional structure and polarity can significantly influence the physicochemical properties and biological activity of molecules. This compound is a key intermediate, providing a gateway to further functionalized thietane derivatives. Its reactivity is primarily dictated by the presence of the two chlorine atoms at the C3 position and the electron-withdrawing nature of the sulfone group. This document outlines the core reactions of this compound, drawing from available literature and predictable chemical principles.
Synthesis of this compound
The primary route to this compound is through the dichlorination of thietane 1,1-dioxide. This precursor is accessible via the oxidation of thietane.
Caption: Synthesis pathway to this compound.
Key Reactions and Methodologies
The reactivity of this compound is characterized by its propensity to undergo elimination reactions. Nucleophilic substitution and ring-opening reactions are also plausible under specific conditions, largely inferred from the behavior of analogous compounds.
Elimination Reactions: Dehydrochlorination
One of the primary documented reactions of this compound is dehydrochlorination to yield 3-chloro-2H-thiete 1,1-dioxide.[3] This reaction is a critical step in the synthesis of thiete 1,1-dioxides, which are versatile building blocks for cycloaddition reactions.
Caption: Dehydrochlorination of this compound.
Experimental Protocol: Synthesis of 3-Chloro-2H-thiete 1,1-dioxide (Representative Protocol)
-
Materials: this compound, triethylamine, diethyl ether (anhydrous).
-
Procedure:
-
A solution of this compound (e.g., 4.0 g, 0.023 mol) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).[3]
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triethylamine (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the cooled solution over a period of 30 minutes with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 3-chloro-2H-thiete 1,1-dioxide can be purified by recrystallization or column chromatography.
-
Nucleophilic Substitution (Predicted)
Based on the reactivity of structurally similar 3-substituted thietane 1,1-dioxides, it is plausible that this compound could undergo nucleophilic substitution, likely proceeding through an SN1-type mechanism involving a stabilized α-chloro carbocation.[1][2] The presence of the second chlorine atom and the electron-withdrawing sulfone group would significantly influence the stability of this intermediate. The reaction would likely require a Lewis acid catalyst to facilitate the departure of a chloride ion.
Caption: Predicted nucleophilic substitution pathway.
This pathway could be exploited for the introduction of various functional groups at the C3 position, although competitive elimination would be a significant side reaction.
Ring-Opening Reactions (Predicted)
Thiete 1,1-dioxides, which are direct derivatives of this compound, are known to undergo thermal ring-opening to form highly reactive vinyl sulfene intermediates.[4] These intermediates can be trapped in cycloaddition reactions. It is conceivable that under thermal conditions, this compound or its immediate dehydrochlorination product could serve as a precursor to such reactive species.
Caption: Predicted thermal ring-opening and subsequent cycloaddition.
Reductive Dehalogenation (Predicted)
A plausible, though not explicitly documented, reaction is the reductive dehalogenation of one or both chlorine atoms. This could be achieved using various reducing agents, such as zinc dust or catalytic hydrogenation, to yield monochloro- or fully reduced thietane 1,1-dioxide.
Quantitative Data
Specific quantitative data for the reactions of this compound is sparse in the literature. The following table summarizes the information available from its use as a synthetic intermediate.
| Parameter | Value | Reference |
| Molar Mass | 175.04 g/mol | Calculated |
| Example Scale | 4.0 g (0.023 mol) | [3] |
| Reaction Yields | Not reported | - |
Applications in Drug Development
While this compound itself is not reported to have direct biological activity, its derivatives are of significant interest. The thietane 1,1-dioxide scaffold is present in molecules with potential applications as PI3K-alpha inhibitors for cancer therapy and as LpxC inhibitors for antibacterial agents.[1][2] The ability to generate functionalized thietanes and thietes from this compound makes it a relevant starting point for the synthesis of novel therapeutic candidates. Some 3-substituted thietane-1,1-dioxides have also shown antidepressant-like activity.[5]
Conclusion
This compound is a valuable, albeit underutilized, synthetic intermediate. Its primary established reaction is dehydrochlorination to form 3-chloro-2H-thiete 1,1-dioxide. Based on the reactivity of analogous compounds, it is predicted to be a viable substrate for nucleophilic substitution, ring-opening cycloaddition, and reductive dehalogenation reactions. Further exploration of the reactivity of this compound could unlock novel synthetic routes to a wide array of functionalized four-membered sulfur heterocycles for applications in drug discovery and materials science. This guide provides a foundational understanding for researchers looking to exploit the synthetic potential of this versatile building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ring contraction of dihydro-1,3-thiazines to pyrroles on cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
3,3-Dichlorothietane 1,1-Dioxide: A Versatile Intermediate in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane 1,1-dioxides are a class of four-membered sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique stereochemical properties and ability to act as bioisosteres. Among them, 3,3-dichlorothietane 1,1-dioxide serves as a pivotal intermediate, offering a gateway to a variety of functionalized thietane derivatives. Its strategic importance lies in the two chlorine atoms at the 3-position, which can be readily displaced or eliminated to introduce diverse functionalities. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions as a synthetic intermediate, and detailed experimental protocols.
Synthesis of this compound
The primary route to this compound involves the direct dichlorination of thietane 1,1-dioxide. While specific literature detailing the experimental procedure for this exact transformation is scarce, a general and plausible method involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or under photochemical conditions. The precursor, thietane 1,1-dioxide, is readily available or can be synthesized by the oxidation of thietane.
Experimental Protocol: Synthesis of this compound (Proposed)
Materials:
-
Thietane 1,1-dioxide
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thietane 1,1-dioxide (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-chlorosuccinimide (2.2 eq) to the solution.
-
Add a catalytic amount of a radical initiator such as AIBN (0.1 eq). Alternatively, the reaction can be initiated by irradiation with a UV lamp.
-
Flush the flask with an inert gas and heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: This is a proposed protocol based on standard chlorination procedures. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields.
Reactions of this compound as a Synthetic Intermediate
The synthetic utility of this compound stems from its ability to undergo dehydrochlorination to form the highly reactive 3-chlorothiete 1,1-dioxide. This strained α,β-unsaturated sulfone is a versatile precursor for a range of substituted thietane derivatives through various transformations.
Dehydrochlorination to 3-Chlorothiete 1,1-Dioxide
The elimination of one equivalent of hydrogen chloride from this compound yields 3-chlorothiete 1,1-dioxide. This reaction is typically carried out using a non-nucleophilic base.
Caption: Dehydrochlorination of this compound.
Experimental Protocol: Synthesis of 3-Chlorothiete 1,1-Dioxide [1]
Materials:
-
This compound
-
Triethylamine or another suitable non-nucleophilic base
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.1 eq) in anhydrous diethyl ether to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the progress by TLC.
-
Upon completion, filter the mixture to remove the triethylammonium chloride salt.
-
The resulting filtrate containing 3-chlorothiete 1,1-dioxide is often used immediately in subsequent reactions due to its reactivity and potential instability.
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| This compound | Triethylamine | Diethyl ether | 0 °C | N/A | 3-Chlorothiete 1,1-dioxide | N/A | [1] |
Table 1: Summary of the Dehydrochlorination Reaction. (N/A: Not Available in the provided search results)
Reactions of the Intermediate: 3-Chlorothiete 1,1-Dioxide
3-Chlorothiete 1,1-dioxide is a potent Michael acceptor and dienophile, readily reacting with a variety of nucleophiles and dienes.
1. Nucleophilic Substitution/Addition:
3-Chlorothiete 1,1-dioxide reacts with various nucleophiles such as carbanions, amines, alcohols, and thiols to yield 3-substituted thietane or 2H-thiete 1,1-dioxides.[1]
Caption: Reactions of 3-Chlorothiete 1,1-dioxide with nucleophiles.
Experimental Protocol: Reaction with Dimethyl Malonate Anion [1]
Materials:
-
3-Chlorothiete 1,1-dioxide solution in diethyl ether
-
Sodium hydride (NaH)
-
Dimethyl malonate
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a separate flask, prepare the sodium salt of dimethyl malonate by reacting dimethyl malonate with sodium hydride in anhydrous THF.
-
Add the freshly prepared solution of 3-chlorothiete 1,1-dioxide dropwise to the solution of the dimethyl malonate anion at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| 3-Chlorothiete 1,1-dioxide | Anion of dimethyl malonate | 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide | N/A | [1] |
Table 2: Nucleophilic Addition to 3-Chlorothiete 1,1-Dioxide. (N/A: Not Available)
2. Diels-Alder Reactions:
As a dienophile, 3-chlorothiete 1,1-dioxide undergoes [4+2] cycloaddition reactions with conjugated dienes to form bicyclic sulfonamides.[1]
Caption: Diels-Alder reaction of 3-Chlorothiete 1,1-dioxide.
Experimental Protocol: Diels-Alder Reaction with Butadiene [1]
Materials:
-
Freshly prepared solution of 3-chlorothiete 1,1-dioxide
-
Butadiene (liquefied or generated in situ)
-
A sealed reaction vessel (e.g., a pressure tube)
Procedure:
-
Charge a pressure tube with the solution of 3-chlorothiete 1,1-dioxide.
-
Cool the tube and add an excess of liquefied butadiene.
-
Seal the tube and allow it to warm to room temperature.
-
Stir the reaction mixture for a specified period.
-
Monitor the reaction for the formation of the cycloadduct.
-
Upon completion, carefully vent the excess butadiene.
-
Concentrate the reaction mixture and purify the product by recrystallization or column chromatography.
| Dienophile | Diene | Product | Yield (%) | Reference |
| 3-Chlorothiete 1,1-dioxide | Butadiene | Diels-Alder Adduct | N/A | [1] |
| 3-Chlorothiete 1,1-dioxide | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | N/A | [1] |
Table 3: Diels-Alder Reactions of 3-Chlorothiete 1,1-Dioxide. (N/A: Not Available)
Spectroscopic Data
-
¹H NMR: A singlet in the region of 4.0-5.0 ppm corresponding to the two equivalent methylene protons at the C2 and C4 positions.
-
¹³C NMR: A signal for the methylene carbons (C2 and C4) and a signal for the dichlorinated quaternary carbon (C3). The chemical shift of C3 would be significantly downfield due to the two chlorine atoms.
-
IR Spectroscopy: Strong absorption bands characteristic of the sulfone group (S=O stretching) around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of HCl and SO₂.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its preparation from thietane 1,1-dioxide and its subsequent dehydrochlorination provide access to the versatile building block, 3-chlorothiete 1,1-dioxide. This intermediate readily participates in nucleophilic additions and cycloaddition reactions, enabling the synthesis of a wide array of functionalized four-membered heterocyclic systems. The methodologies outlined in this guide provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel molecules for pharmaceutical and materials science applications. Further detailed experimental studies are warranted to fully elucidate the reaction scope and optimize yields for the transformations described.
References
An In-depth Technical Guide on the Formation of 3,3-Dichlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of 3,3-Dichlorothietane 1,1-dioxide, a key intermediate in the synthesis of various sulfur-containing heterocyclic compounds. The document details the underlying free-radical mechanism, supported by established principles of organic chemistry. Furthermore, it presents a synthesis of available experimental data and outlines a general protocol for its preparation. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a detailed understanding of this important synthetic transformation.
Introduction
Thietane 1,1-dioxides are a class of four-membered sulfur heterocycles that have garnered significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. The introduction of chlorine atoms at the 3-position of the thietane 1,1-dioxide ring provides a versatile handle for further functionalization, making this compound a valuable synthetic intermediate. This guide focuses on the mechanism of its formation, primarily through the direct photochlorination of thietane 1,1-dioxide.
Reaction Mechanism: A Free-Radical Pathway
The formation of this compound from thietane 1,1-dioxide proceeds via a free-radical chain mechanism. This process is initiated by the homolytic cleavage of molecular chlorine (Cl₂) upon exposure to ultraviolet (UV) light. The resulting chlorine radicals then participate in a series of propagation steps, leading to the sequential chlorination of the thietane 1,1-dioxide ring at the C-3 position. The reaction terminates when radical species are quenched.
The overall transformation can be summarized as follows:
Thietane 1,1-dioxide + 2 Cl₂ --(UV light)--> this compound + 2 HCl
The mechanism can be broken down into three key stages:
-
Initiation: The reaction is triggered by the homolytic cleavage of a chlorine molecule into two chlorine radicals (Cl•) by UV light.
-
Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the C-3 position of thietane 1,1-dioxide, forming a thietane 1,1-dioxide radical and hydrogen chloride (HCl). Subsequently, this carbon-centered radical reacts with a molecule of chlorine to yield 3-chlorothietane 1,1-dioxide and a new chlorine radical, which continues the chain reaction. This process is then repeated at the same carbon to yield the dichlorinated product.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Caption: Free-radical chain mechanism for the formation of this compound.
Experimental Protocol
While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature, a general protocol can be inferred from related transformations and the known mechanism. The direct photochlorination of thietane 1,1-dioxide is the most direct route.
General Procedure for Photochlorination:
-
Reaction Setup: A solution of thietane 1,1-dioxide in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The vessel should be made of a material that is transparent to UV light (e.g., quartz or Pyrex).
-
Initiation: The solution is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) while chlorine gas is bubbled through the mixture. The reaction temperature is typically maintained at or below room temperature to minimize side reactions.
-
Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the formation of the mono- and di-chlorinated products.
-
Workup: Upon completion of the reaction, the excess chlorine and solvent are removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to isolate the this compound.
Quantitative Data
Quantitative data for the synthesis of this compound is sparse in the literature. However, one source provides the following stoichiometric data for a related synthesis where this compound is an intermediate in the formation of 3-Chlorothiete 1,1-dioxide.[1]
| Reactant/Intermediate/Product | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) |
| Thietane 1,1-dioxide | 106.14 | 14.0 | 0.132 |
| 3-Chlorothietane 1,1-dioxide | 140.59 | 8.0 | 0.057 |
| This compound | 175.03 | 4.0 | 0.023 |
Note: The data in the table represents amounts of isolated intermediates and products in a specific synthetic sequence and not necessarily the direct yield of a single reaction step.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting material to the final product and its subsequent characterization.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
The formation of this compound is achieved through a well-established free-radical photochlorination of thietane 1,1-dioxide. This technical guide has provided a detailed mechanistic overview, a general experimental protocol, and a summary of available quantitative data. A clear understanding of this synthetic route is crucial for the efficient preparation of this versatile intermediate, which holds significant potential for the development of novel therapeutic agents and advanced materials. Further research to establish optimized reaction conditions and detailed quantitative yields would be highly beneficial to the scientific community.
References
Spectroscopic Analysis of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide
Affiliation: Google Research
Disclaimer
A comprehensive search of scientific literature and chemical databases for experimental spectroscopic data specifically for 3,3-Dichlorothietane 1,1-dioxide did not yield quantitative NMR, IR, or Mass Spectrometry data. While the compound is mentioned as a synthetic intermediate, its detailed spectroscopic characterization does not appear to be publicly available.
Therefore, this technical guide provides detailed, generalized experimental protocols for the key spectroscopic techniques (NMR, IR, and Mass Spectrometry) that would be employed for the analysis of this compound. These protocols are based on standard laboratory practices for the characterization of small, solid organic molecules. Additionally, this guide includes the mandatory visualizations of a general experimental workflow and a plausible mass spectrometry fragmentation pathway for the target compound, based on established principles of chemical analysis and fragmentation of related organohalogen and sulfone compounds.
Introduction
This compound is a halogenated four-membered heterocyclic sulfone. The analysis of its molecular structure is crucial for confirming its identity and purity, particularly when it is used as an intermediate in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such compounds. This guide outlines the standard procedures for acquiring and interpreting spectroscopic data for compounds of this class.
Predicted Spectroscopic Data
While experimental data is unavailable, predictions can be made based on the structure of this compound.
Predicted ¹H NMR Data
Due to the symmetry of the molecule, the four protons on the carbons adjacent to the sulfone group are chemically equivalent. Therefore, a single signal, likely a singlet, would be expected. The chemical shift would be influenced by the electron-withdrawing effects of the adjacent sulfone group and the geminal dichloro group.
Predicted ¹³C NMR Data
Two distinct signals are expected in the ¹³C NMR spectrum: one for the dichlorinated carbon atom and another for the two equivalent methylene carbons. The chemical shifts will be significantly influenced by the electronegative chlorine and sulfone groups.
Predicted Key IR Absorptions
The IR spectrum is expected to show strong characteristic absorption bands for the sulfone group. Other vibrations would include C-H and C-Cl stretching and bending modes.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| SO₂ | Asymmetric Stretch | ~1350 - 1300 |
| SO₂ | Symmetric Stretch | ~1160 - 1120 |
| C-H | Stretch | ~3000 - 2850 |
| C-Cl | Stretch | ~800 - 600 |
Predicted Mass Spectrometry Fragmentation
The mass spectrum would be expected to show a molecular ion peak with a characteristic isotopic pattern for two chlorine atoms.[1] Fragmentation would likely involve the loss of SO₂, HCl, and chlorine radicals.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) to dissolve the sample.[2] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals.
-
If the sample does not dissolve readily, gentle warming or vortexing may be applied.
-
If suspended particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its position.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as an internal reference.[2] For ¹³C NMR, the solvent signal is also used for calibration.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling patterns (if any), and integration to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.[3]
-
Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) to dissolve it.[3]
-
Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., SO₂ stretching, C-H stretching). The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, while the region from 1450 to 600 cm⁻¹ is the fingerprint region, which is unique to the molecule.[4]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
A small amount of the sample is placed in a capillary tube at the tip of the probe.
-
The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
-
The probe is gradually heated to volatilize the sample into the ion source.
-
-
Ionization and Mass Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]
-
This causes the molecules to ionize, forming a molecular ion (M⁺·), and to fragment into smaller charged species.[5]
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺·, [M+2]⁺·, and [M+4]⁺·).[1]
-
Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses. This information is used to deduce the structure of the molecule.
-
Visualizations
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
Plausible Mass Spectrometry Fragmentation Pathway
Caption: Plausible fragmentation pathway for this compound in EI-MS.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 3,3-Dichlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dichlorothietane 1,1-dioxide is a sulfur-containing heterocyclic compound. The thietane dioxide moiety is of growing interest in medicinal chemistry as a bioisostere for other functional groups, offering potential improvements in physicochemical properties such as solubility and metabolic stability. A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is crucial for its application in research and development. This guide provides the foundational knowledge for the NMR analysis of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known NMR data of thietane 1,1-dioxide and the established effects of α-chlorination on chemical shifts.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2, H-4 | 4.0 - 4.5 | Singlet | N/A | The two CH₂ groups are chemically equivalent, and no coupling is expected. The presence of two electron-withdrawing chlorine atoms and the sulfone group will cause a significant downfield shift compared to thietane 1,1-dioxide. |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2, C-4 | 65 - 75 | The chemical shift of these carbons will be significantly downfield due to the adjacent sulfone group. |
| C-3 | 80 - 90 | The presence of two chlorine atoms on this carbon will cause a substantial downfield shift. This quaternary carbon signal is expected to be weak in a standard ¹³C NMR spectrum. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation. The synthesis of this compound can be achieved through the dichlorination of thietane 1,1-dioxide.[1]
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration:
-
Sample Filtration: To ensure the best possible spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2][4]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent, although the residual solvent peak can often be used for calibration.[3]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity across the sample, which is critical for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for organic molecules.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typical for ¹³C NMR.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the peak areas to determine the relative ratios of different protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Logical Relationship of Spectral Features
The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected NMR signals.
Caption: Structural origins of predicted NMR signals for the target compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopy of this compound. The provided data and protocols offer a solid foundation for researchers to acquire and interpret the NMR spectra of this compound. Accurate NMR characterization is a critical step in ensuring the quality and identity of novel chemical entities, which is paramount in the fields of chemical research and drug development.
References
Mass Spectrometry of 3,3-Dichlorothietane 1,1-dioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometric behavior of 3,3-Dichlorothietane 1,1-dioxide. Due to the absence of published experimental mass spectra for this specific compound, this guide is based on established principles of mass spectrometry and the known fragmentation patterns of structurally related molecules, including cyclic sulfones and chlorinated organic compounds. This document aims to serve as a predictive resource for researchers working with this and similar molecules.
Predicted Electron Ionization Mass Spectrum
Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing valuable structural information. The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak cluster due to the presence of two chlorine atoms and a series of fragment ions resulting from the loss of functional groups and ring cleavage.
The molecular formula of this compound is C₃H₄Cl₂O₂S. Its monoisotopic mass is calculated as: (3 * 12.0000) + (4 * 1.0078) + (2 * 34.9689) + (2 * 15.9949) + (1 * 31.9721) = 173.9257 g/mol .
Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. For a molecule containing two chlorine atoms, the expected isotopic pattern for the molecular ion (M) and its isotopic peaks (M+2, M+4) will have a relative intensity ratio of approximately 9:6:1.[1][2]
Table 1: Predicted Quantitative Data for the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Probable Fragmentation | Relative Abundance |
| 174/176/178 | [C₃H₄³⁵Cl₂O₂S]⁺ / [C₃H₄³⁵Cl³⁷ClO₂S]⁺ / [C₃H₄³⁷Cl₂O₂S]⁺ | Molecular Ion (M⁺) | Low |
| 139/141 | [C₃H₄³⁵ClO₂S]⁺ / [C₃H₄³⁷ClO₂S]⁺ | [M - Cl]⁺ | Moderate |
| 110 | [C₃H₄O₂S]⁺ | [M - 2Cl]⁺ | Low |
| 109 | [C₂H₂Cl]⁺ | Ring cleavage and rearrangement | Low |
| 103/105 | [C₃H₄³⁵ClS]⁺ / [C₃H₄³⁷ClS]⁺ | [M - SO₂]⁺ | Moderate |
| 75 | [C₂H₄Cl]⁺ | Ring cleavage | Moderate |
| 68 | [C₃H₄S]⁺ | [M - SO₂ - 2Cl]⁺ | Moderate |
| 64 | [SO₂]⁺ | Sulfur dioxide cation | Moderate to High |
| 49/51 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | α-cleavage | High |
Note: Relative abundances are predictive and may vary based on experimental conditions.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, M⁺. The primary fragmentation pathways are predicted to involve the loss of a chlorine radical, elimination of sulfur dioxide, and cleavage of the thietane ring.
The logical relationship of the fragmentation can be visualized as follows:
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A general experimental protocol for obtaining the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is provided below.
3.1. Sample Preparation
-
Solution Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Standard Preparation: If quantitative analysis is required, prepare a series of standard solutions of known concentrations. An internal standard may also be added to both the sample and standard solutions.
3.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.
-
3.3. Data Acquisition and Analysis
-
Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Data Acquisition: Acquire the data using the instrument's software.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the mass spectrum to identify the molecular ion cluster and major fragment ions.
-
Compare the obtained spectrum with the predicted data in Table 1 and the proposed fragmentation pathway.
-
The logical workflow for this experimental protocol can be visualized as follows:
Caption: General experimental workflow for GC-MS analysis.
This guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to further elucidate the detailed fragmentation mechanisms. Researchers can utilize this information to aid in the identification and characterization of this compound in complex mixtures.
References
Stability of 3,3-Dichlorothietane 1,1-dioxide Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 3,3-dichlorothietane 1,1-dioxide under acidic conditions. The thietane dioxide moiety is of growing interest in medicinal and agricultural chemistry due to its unique physicochemical properties.[1] Understanding the stability of this heterocyclic compound is crucial for its application in drug development and other areas. This document synthesizes the available scientific literature, presents known stability data, discusses potential degradation pathways, and provides detailed experimental protocols for assessing the stability of this compound.
Introduction to this compound
This compound is a four-membered heterocyclic compound containing a sulfone group and two chlorine atoms at the 3-position. The sulfone group significantly influences the electronic and conformational properties of the thietane ring, generally imparting high stability. Thietane dioxides are considered valuable motifs in medicinal chemistry as they can serve as bioisosteres for other chemical groups and introduce desirable properties such as improved metabolic stability and target selectivity.
Chemical Stability under Acidic Conditions
Scientific literature indicates that 3,3-disubstituted thietane-1,1-dioxides exhibit remarkable stability under acidic conditions. A key study demonstrated that these compounds show quantitative recovery after being subjected to 1 M HCl at 37 °C.[2] This suggests that the thietane dioxide ring is resistant to cleavage under these conditions.
Table 1: Summary of Known Stability Data for 3,3-Disubstituted Thietane-1,1-dioxides
| Compound Class | Acidic Condition | Temperature | Outcome | Reference |
| 3,3-Disubstituted Thietane-1,1-dioxides | 1 M HCl | 37 °C | Quantitative Recovery | [2] |
Potential Degradation Pathways Under Forcing Acidic Conditions
Although highly stable, under more forcing acidic conditions (e.g., elevated temperatures, highly concentrated strong acids), the degradation of this compound could potentially occur. Based on the reactivity of analogous heterocyclic systems and the principles of organic chemistry, the following hypothetical degradation pathways are proposed.
Ring Opening via Nucleophilic Attack
While the sulfone group deactivates the ring towards electrophilic attack, strong nucleophiles present in the reaction medium could potentially attack the carbon atoms of the thietane ring, leading to ring opening. In an acidic aqueous environment, water could act as a nucleophile.
Caption: Hypothetical acid-catalyzed ring opening of this compound.
Elimination Reactions
Under forcing conditions, elimination of HCl could potentially occur, leading to the formation of an unsaturated thiete 1,1-dioxide. This pathway is less likely given the gem-dichloro substitution but cannot be entirely ruled out at elevated temperatures.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound under acidic conditions, a forced degradation study should be conducted. The following protocols are recommended.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M, 5 M)
-
Sulfuric acid (H₂SO₄), various concentrations
-
Buffer solutions of various pH values (e.g., pH 1, 2, 3, 4, 5)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Internal standard (a stable, structurally unrelated compound)
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of the acidic solutions (HCl or H₂SO₄ at various concentrations) or buffer solutions.
-
Incubate the solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Neutralize the samples with a suitable base (e.g., NaOH) to quench the reaction.
-
Dilute the samples with the mobile phase to an appropriate concentration for analysis.
-
-
Control Samples: Prepare control samples by diluting the stock solution with the mobile phase and storing them under normal conditions.
Caption: Workflow for the forced degradation study of this compound.
Analytical Methodology
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS), should be developed and validated.
Table 2: Recommended HPLC-MS/MS Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detector | Electrospray Ionization (ESI) in positive and negative modes |
| MS/MS | Collision-Induced Dissociation (CID) for structural elucidation of degradation products |
Data Presentation and Interpretation
The stability of this compound should be reported as the percentage of the initial concentration remaining at each time point under each stress condition. The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂).
Table 3: Example of Data Presentation for Stability Study
| Condition | Time (hours) | Concentration (µg/mL) | % Remaining |
| 0.1 M HCl, 40 °C | 0 | 100.0 | 100.0 |
| 24 | 99.8 | 99.8 | |
| 48 | 99.5 | 99.5 | |
| 72 | 99.2 | 99.2 | |
| 1 M HCl, 60 °C | 0 | 100.0 | 100.0 |
| 24 | 98.5 | 98.5 | |
| 48 | 97.1 | 97.1 | |
| 72 | 95.8 | 95.8 |
Conclusion
The available evidence strongly suggests that this compound possesses high stability under typical acidic conditions encountered in pharmaceutical and chemical processes. However, to fully characterize its stability profile for regulatory purposes and to understand its limits, comprehensive forced degradation studies are recommended. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such investigations. The identification of any potential degradation products under forcing conditions will be critical for a complete understanding of the molecule's reactivity and for ensuring the safety and efficacy of any products in which it is used.
References
Stability of 3,3-Dichlorothietane 1,1-dioxide Under Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 3,3-Dichlorothietane 1,1-dioxide under basic conditions. The core of this document focuses on the primary degradation pathway, reaction mechanism, and experimental considerations for handling this compound in the presence of bases. While 3,3-disubstituted thietane 1,1-dioxides are noted for their general stability, the presence of geminal chloro substituents at the 3-position drastically alters the reactivity profile, rendering the molecule susceptible to base-induced elimination. This guide consolidates available information to inform reaction design, stability studies, and formulation development involving this heterocyclic motif.
Introduction: The Thietane 1,1-dioxide Scaffold in Drug Discovery
Thietane 1,1-dioxides are emerging as valuable scaffolds in medicinal chemistry. Their rigid, three-dimensional structure, combined with their polarity and ability to act as hydrogen bond acceptors, makes them attractive bioisosteres for other functional groups. However, the successful incorporation of these motifs into drug candidates requires a thorough understanding of their chemical liabilities. This guide specifically addresses the stability of this compound, a potentially useful synthetic intermediate, under basic conditions—a common environment in both synthetic transformations and physiological systems.
Chemical Stability and Reactivity Overview
In contrast to many other 3,3-disubstituted thietane 1,1-dioxides which exhibit notable stability across a range of pH values, this compound is inherently unstable in the presence of bases. The primary mode of degradation is a dehydrochlorination reaction, leading to the formation of 3-chloro-2H-thiete 1,1-dioxide. This reactivity is a direct consequence of the electronic effects of the sulfone group and the presence of chlorine atoms, which act as leaving groups.
The Role of the Sulfone Group
The sulfone (SO₂) group is strongly electron-withdrawing. This property significantly increases the acidity of the protons on the adjacent α-carbons (at the C2 and C4 positions of the thietane ring). The enhanced acidity of these protons makes them susceptible to abstraction by even mild bases.
Dehydrochlorination: The Predominant Decomposition Pathway
The exposure of this compound to a base initiates an elimination reaction where one molecule of hydrogen chloride (HCl) is removed, resulting in the formation of a carbon-carbon double bond within the four-membered ring. This transformation yields 3-chloro-2H-thiete 1,1-dioxide.
Data Presentation: Reactivity with Various Bases
While specific kinetic data for the decomposition of this compound is not extensively reported in the literature, a qualitative assessment of its reactivity with different classes of bases can be made. The following table summarizes the expected reactivity profile.
| Base Type | Example(s) | Expected Reactivity | Reaction Conditions | Probable Outcome |
| Strong Inorganic Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | High | Aqueous or alcoholic solutions, often at room temperature or with gentle heating. | Rapid dehydrochlorination to 3-chloro-2H-thiete 1,1-dioxide. Potential for further reactions or ring opening with prolonged exposure or harsh conditions. |
| Alkoxides | Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu) | Very High | Anhydrous alcoholic or ethereal solvents. | Efficient and rapid dehydrochlorination. |
| Tertiary Amines | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Moderate to High | Aprotic organic solvents (e.g., CH₂Cl₂, THF). Reaction rate is temperature-dependent. | Controlled dehydrochlorination. Often used in synthesis to generate the thiete derivative in situ or as a final product. |
| Carbonate Bases | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Low to Moderate | Aprotic polar solvents (e.g., DMF, Acetonitrile). Often requires elevated temperatures. | Slower dehydrochlorination compared to stronger bases. |
Experimental Protocols
The following section provides a generalized experimental protocol for the dehydrochlorination of this compound. This procedure is based on common practices for similar transformations.
Synthesis of 3-chloro-2H-thiete 1,1-dioxide via Dehydrochlorination
Objective: To convert this compound to 3-chloro-2H-thiete 1,1-dioxide using a tertiary amine base.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.1-1.5 eq) dropwise to the stirred solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-chloro-2H-thiete 1,1-dioxide.
Reaction Mechanism and Visualization
The dehydrochlorination of this compound is believed to proceed via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The key steps are:
-
Proton Abstraction: The base removes an acidic proton from the C2 (or C4) position, forming a carbanion intermediate. This carbanion is stabilized by the adjacent sulfone group.
-
Chloride Elimination: The lone pair of the carbanion expels a chloride ion from the C3 position, leading to the formation of the C=C double bond.
Diagrams
Dichlorinated Thietane Dioxides: A Technical Guide on an Underexplored Area of Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thietane dioxides are emerging as a significant structural motif in medicinal chemistry, valued for their ability to introduce polarity and three-dimensionality into small molecules.[1][2] While the broader class of thietane dioxides is gaining traction, a comprehensive review of the biological activities of dichlorinated derivatives reveals a notable gap in the scientific literature. This technical guide synthesizes the available information on thietane dioxides in a biological context, outlines general synthetic and evaluative methodologies, and highlights the untapped potential for research into their dichlorinated analogues.
Introduction: The Rising Interest in Thietane Dioxides
Four-membered heterocycles, such as thietanes and their oxidized forms, are increasingly recognized for their favorable physicochemical properties in drug design.[2][3] The thietane dioxide moiety, in particular, offers a stable, polar, and three-dimensional scaffold that can serve as a bioisostere for other chemical groups, potentially improving metabolic stability and target selectivity.[4][5] Compounds incorporating a thietane dioxide ring have shown promise in various therapeutic areas, including as potential PI3K-alpha inhibitors for cancer therapy and as LpxC inhibitors for antibacterial applications.[3][6] Despite this growing interest, specific research into the biological effects of dichlorinated thietane dioxides remains conspicuously absent from published studies.
Synthesis of Substituted Thietane Dioxides
The synthesis of thietane derivatives is a well-documented field, providing a foundation for the future creation of dichlorinated analogues.[7][8] A common route to 3,3-disubstituted thietane dioxides begins with the commercially available thietan-3-one. This precursor can undergo reactions with Grignard or organolithium reagents to form 3-substituted-thietan-3-ols. Subsequent oxidation, often with an agent like meta-chloroperoxybenzoic acid (mCPBA), yields the corresponding thietane dioxide.[3]
A general workflow for the synthesis and subsequent biological evaluation of novel thietane dioxide compounds is conceptualized in the diagram below.
Biological Activity of Thietane Dioxides: The Unexplored Halogenated Derivatives
While there is a growing body of literature on the synthesis of thietane dioxides, there is a significant lack of published research specifically detailing the biological activities of their dichlorinated forms. Searches for quantitative data such as IC50 or EC50 values, detailed experimental protocols, and defined signaling pathways for dichlorinated thietane dioxides have not yielded specific results.
However, the biological potential of the broader class of substituted thietane dioxides is documented. For instance, certain 3-substituted thietane-1,1-dioxides have been investigated for their antidepressant properties.[2] This suggests that the thietane dioxide core can serve as a scaffold for neurologically active compounds.
Quantitative Data on Biological Activity
Due to the absence of specific studies on dichlorinated thietane dioxides, no quantitative data on their biological activity can be presented. For illustrative purposes, the following table demonstrates how such data would be structured if it were available from primary research.
| Compound ID | Structure | Assay Type | Target | IC50 (µM) | Cell Line | Citation |
| Hypothetical-1 | 2,2-dichloro-thietane-1,1-dioxide | Cytotoxicity | - | Data not available | HeLa | N/A |
| Hypothetical-2 | 3,3-dichloro-thietane-1,1-dioxide | Enzyme Inhibition | Kinase X | Data not available | - | N/A |
| Hypothetical-3 | 2,3-dichloro-thietane-1,1-dioxide | Antiviral | Viral Polymerase | Data not available | Vero E6 | N/A |
| Table 1: Illustrative template for presenting quantitative biological activity data for dichlorinated thietane dioxides. Note: The data presented in this table is hypothetical and for illustrative purposes only, as no such data is currently available in the reviewed literature. |
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of dichlorinated thietane dioxides are not available due to the lack of published research in this specific area. However, a general protocol for a primary cytotoxicity screening, which would be a logical first step in evaluating any new compound series, is provided below as a general guideline.
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Dichlorinated thietane dioxide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The thietane dioxide scaffold holds considerable promise for the development of new therapeutic agents, owing to its desirable physicochemical properties.[1][9] While the synthesis of various substituted thietane dioxides is well-established, the biological activities of their dichlorinated derivatives remain a significant unexplored area of research. The broader class of halogenated organic compounds is known to possess a wide range of biological activities, suggesting that dichlorinated thietane dioxides could represent a novel and fruitful area for drug discovery.[10]
Future research should focus on the systematic synthesis of a library of dichlorinated thietane dioxides and their subsequent screening against a diverse panel of biological targets, including cancer cell lines, bacteria, and viruses. Such studies are essential to unlock the potential of this underexplored chemical space and to provide the much-needed data to guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Thietane Derivatives [ouci.dntb.gov.ua]
- 5. Thietane Dioxide - Enamine [enamine.net]
- 6. Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of novel brominated flame retardants and metabolites on cytotoxicity in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Computational Insights into the Reactivity of 3,3-Dichlorothietane 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the reactivity of 3,3-Dichlorothietane 1,1-dioxide, a strained sulfur-containing heterocycle of potential interest in medicinal chemistry and materials science. Due to a notable gap in dedicated computational and experimental studies on this specific molecule, this document summarizes the known chemistry of closely related thietane 1,1-dioxides and proposes a detailed computational framework to elucidate the reactivity of the title compound. This guide is intended to serve as a foundational resource for researchers initiating studies in this area, highlighting key synthetic routes to related compounds, predicting potential reaction pathways, and offering a roadmap for future computational investigations.
Introduction
Thietane 1,1-dioxides are a class of four-membered heterocyclic compounds characterized by a strained sulfone ring. This structural motif imparts unique chemical and physical properties, making them valuable building blocks in organic synthesis and potential scaffolds in drug discovery. The presence of two chlorine atoms at the 3-position of the thietane 1,1-dioxide ring, as in this compound, is expected to significantly influence its electrophilicity and reactivity towards nucleophiles, as well as its propensity for ring-opening and cycloaddition reactions.
Despite the potential utility of this compound, a thorough review of the scientific literature reveals a scarcity of dedicated computational and experimental studies on its reactivity. This guide aims to bridge this knowledge gap by extrapolating from the known chemistry of analogous compounds and by proposing a robust computational methodology to systematically investigate its chemical behavior.
Synthesis of Thietane 1,1-Dioxides: A General Overview
A plausible synthetic route to this compound could involve the direct chlorination of thietane 1,1-dioxide. For instance, the preparation of 3-chloro-2H-thiete 1,1-dioxide involves the dichlorination of thietane 1,1-dioxide followed by dehydrochlorination.[3]
Known Reactivity of Related Thietane 1,1-Dioxides
The reactivity of substituted thietane 1,1-dioxides often involves reactions at the substituent, elimination to form thiete 1,1-dioxides, or cycloaddition reactions of the corresponding thiete derivatives.
-
Substitution Reactions: 3-Substituted thietane-1,1-dioxides have been synthesized and their antidepressant activity has been evaluated.[4]
-
Elimination Reactions: In the presence of a nucleophile, 3-hydroxythietane 1,1-dioxides can undergo elimination to form stable 3-aryl-2H-thiete 1,1-dioxides.[1][2]
-
Cycloaddition Reactions: 3-Chloro-2H-thiete 1,1-dioxide is known to undergo Diels-Alder reactions with dienes like butadiene.[3][5] Furthermore, 3-cyanothiete 1,1-dioxide participates in both [3+2] and [4+2] cycloaddition reactions.[6]
Proposed Computational Study of this compound Reactivity
To address the lack of quantitative data, a dedicated computational study is essential. The following sections outline a proposed methodology.
Computational Methods
Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and energetics. The following protocol is recommended:
-
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Functional: A hybrid functional, such as B3LYP or M06-2X, is recommended for a good balance of accuracy and computational cost in describing main group organic reactions.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-type basis set, like cc-pVTZ, should be employed to provide a flexible description of the electronic structure.
-
Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be used, with a solvent relevant to experimental conditions (e.g., dichloromethane, acetonitrile).
-
Calculations:
-
Geometry Optimization: All reactant, intermediate, transition state, and product structures should be fully optimized.
-
Frequency Calculations: To confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed at a higher level of theory (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)) on the DFT-optimized geometries.
-
Proposed Reaction Pathways for Investigation
Based on the chemistry of related compounds, the following reaction pathways for this compound are proposed for computational investigation:
The two chlorine atoms at the 3-position are expected to make this carbon atom highly electrophilic. The reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) should be investigated.
Caption: Proposed nucleophilic substitution pathway.
The high ring strain of the thietane dioxide ring may lead to ring-opening reactions under certain conditions, such as in the presence of strong bases or upon heating.
Caption: Proposed base-induced ring-opening pathway.
Analogous to the formation of 3-aryl-2H-thiete 1,1-dioxides, elimination of HCl could be a viable pathway, leading to a reactive intermediate for subsequent cycloaddition reactions.
Caption: Proposed elimination pathway to form a thiete.
Data Presentation of Hypothetical Computational Results
Upon completion of the proposed computational studies, the quantitative data should be summarized in clearly structured tables for easy comparison. Below are templates for such tables.
Table 1: Calculated Gibbs Free Energies of Activation (ΔG‡) and Reaction (ΔG_rxn) for Nucleophilic Substitution on this compound (in kcal/mol).
| Nucleophile (Nu⁻) | ΔG‡_sub | ΔG_rxn |
| CH₃O⁻ | TBD | TBD |
| CH₃S⁻ | TBD | TBD |
| (CH₃)₂NH | TBD | TBD |
| CN⁻ | TBD | TBD |
| ... | TBD | TBD |
| TBD: To Be Determined by computational studies. |
Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) and Reaction (ΔG_rxn) for Ring-Opening and Elimination Reactions of this compound (in kcal/mol).
| Reaction Pathway | Base | ΔG‡ | ΔG_rxn |
| Ring-Opening | NaOH | TBD | TBD |
| Elimination | Et₃N | TBD | TBD |
| ... | ... | TBD | TBD |
| TBD: To Be Determined by computational studies. |
Conclusion and Outlook
This compound represents an intriguing yet underexplored molecule with potential applications in various fields of chemistry. This technical guide has highlighted the significant lack of specific computational and experimental data on its reactivity. By summarizing the known chemistry of related thietane 1,1-dioxides and proposing a detailed computational protocol, we have laid the groundwork for future investigations.
The proposed computational studies will provide crucial quantitative insights into the thermodynamics and kinetics of key reaction pathways. This knowledge will be invaluable for guiding synthetic efforts and for the rational design of novel molecules incorporating the this compound scaffold for applications in drug development and materials science. It is our hope that this guide will stimulate further research into this promising area of heterocyclic chemistry.
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-CYANOTHIETE 1,1-DIOXIDE: SYNTHESIS AND CYCLOADDITION REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Methodological & Application
Application Notes and Protocols: 3,3-Dichlorothietane 1,1-dioxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dichlorothietane 1,1-dioxide is a versatile building block in organic synthesis, primarily serving as a precursor to the highly reactive intermediate, 3-chlorothiete 1,1-dioxide. This application note details the synthesis of 3-chlorothiete 1,1-dioxide from its dichloro precursor and its subsequent applications in nucleophilic substitution and cycloaddition reactions, providing valuable pathways to a variety of substituted four-membered rings and bicyclic systems. These structures are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential biological activity.
Core Applications
The primary synthetic utility of this compound is its role as a stable, crystalline solid that can be readily converted to 3-chlorothiete 1,1-dioxide. This transformation is typically achieved through a dehydrochlorination reaction. The resulting 3-chlorothiete 1,1-dioxide is a potent electrophile and dienophile, readily participating in a range of chemical transformations.
The overall synthetic strategy involves a two-step process:
-
Dehydrochlorination: Conversion of this compound to 3-chlorothiete 1,1-dioxide.
-
Functionalization: Reaction of 3-chlorothiete 1,1-dioxide with various nucleophiles or dienes to introduce molecular diversity.
Experimental Protocols
Protocol 1: Synthesis of 3-Chlorothiete 1,1-dioxide from this compound
This protocol describes the dehydrochlorination of this compound to yield 3-chlorothiete 1,1-dioxide.[1]
Reaction Scheme:
Dehydrochlorination of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 175.02 | 4.0 g | 0.023 |
| Triethylamine | 101.19 | 2.54 g (3.5 mL) | 0.025 |
| Toluene | 92.14 | 150 mL | - |
Procedure:
-
A solution of this compound (4.0 g, 0.023 mol) in toluene (150 mL) is placed in a 250-mL, two-necked, round-bottomed flask equipped with a heating mantle, magnetic stirrer, reflux condenser, and thermometer.
-
The solution is heated to 60 °C.
-
Triethylamine (2.54 g, 3.5 mL, 0.025 mol) is added dropwise through the condenser over a 10-minute period.
-
The solution is stirred for 2 hours at 60 °C and then cooled to room temperature.
-
The precipitated triethylamine hydrochloride is collected by filtration and washed with hot toluene (50 mL).
-
The combined toluene filtrates are concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) to afford pure 3-chlorothiete 1,1-dioxide.
Expected Yield: Although not explicitly stated for this specific reaction in the reference, similar dehydrochlorination reactions suggest that yields are generally good.
Protocol 2: Reaction of 3-Chlorothiete 1,1-dioxide with a Carbanion (Anion of Dimethyl Malonate)
This protocol outlines the nucleophilic substitution reaction of 3-chlorothiete 1,1-dioxide with the sodium salt of dimethyl malonate.[2]
Reaction Scheme:
Nucleophilic substitution with dimethyl malonate anion.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chlorothiete 1,1-dioxide | 138.56 | (to be determined based on scale) | x |
| Dimethyl malonate | 132.12 | (in slight excess) | >x |
| Sodium hydride (or other suitable base) | 24.00 | (equimolar to dimethyl malonate) | >x |
| Anhydrous THF (or other suitable solvent) | - | - | - |
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of dimethyl malonate in anhydrous THF is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (as a 60% dispersion in mineral oil, washed with anhydrous hexanes) is added portion-wise to the solution of dimethyl malonate. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the enolate.
-
A solution of 3-chlorothiete 1,1-dioxide in anhydrous THF is added dropwise to the freshly prepared solution of the dimethyl malonate anion at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time (monitoring by TLC is recommended to determine completion).
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 3-[bis(methoxycarbonyl)methylidene]thietane 1,1-dioxide, can be purified by column chromatography on silica gel.
Quantitative Data: Specific yields for this reaction are not provided in the reference, but similar nucleophilic substitutions on activated vinyl chlorides generally proceed in moderate to good yields.
Protocol 3: Diels-Alder Reaction of 3-Chlorothiete 1,1-dioxide with Butadiene
This protocol describes the [4+2] cycloaddition reaction between 3-chlorothiete 1,1-dioxide and butadiene.[2]
Reaction Scheme:
References
Application Notes and Protocols: 3,3-Dichlorothietane 1,1-Dioxide as an Electrophilic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane-containing compounds are of significant interest in medicinal chemistry due to their unique three-dimensional structure and favorable physicochemical properties.[1][2][3] The thietane 1,1-dioxide moiety, in particular, serves as a versatile scaffold that can influence the biological activity and pharmacokinetic profile of drug candidates.[1][2] 3,3-Dichlorothietane 1,1-dioxide is a reactive electrophilic building block that provides a direct route to a variety of 3,3-disubstituted thietane 1,1-dioxides. The gem-dichloro functionality, activated by the adjacent sulfone group, is susceptible to nucleophilic attack, enabling the introduction of diverse functional groups at the 3-position of the thietane ring.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent reactions with various nucleophiles, offering a valuable tool for the synthesis of novel chemical entities for drug discovery and development.
Synthesis of this compound
The preparation of this compound is achieved through the photochemical chlorination of thietane 1,1-dioxide. This reaction proceeds via a free-radical mechanism initiated by UV light.
Experimental Protocol: Photochemical Chlorination of Thietane 1,1-Dioxide
Materials:
-
Thietane 1,1-dioxide
-
Chlorine (Cl₂) gas
-
Carbon tetrachloride (CCl₄), anhydrous
-
Nitrogen (N₂) gas
-
UV lamp (e.g., 250-W sunlamp)
-
Reaction vessel equipped with a gas inlet, condenser, and magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve thietane 1,1-dioxide in anhydrous carbon tetrachloride.
-
Purge the solution with dry nitrogen gas for 15-20 minutes to remove any dissolved oxygen.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
While stirring and irradiating with a UV lamp, bubble chlorine gas through the solution at a slow, steady rate.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, stop the chlorine flow and purge the solution with nitrogen gas to remove any excess chlorine.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood due to the use of toxic chlorine gas and carbon tetrachloride. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Application as an Electrophilic Building Block
This compound serves as a versatile electrophile for the synthesis of a variety of 3,3-disubstituted thietane 1,1-dioxides through nucleophilic substitution reactions. The general reaction scheme involves the displacement of the two chlorine atoms by a nucleophile.
Logical Relationship of Synthesis
Caption: Synthetic pathway from thietane 1,1-dioxide.
Reactions with Nucleophiles
Reaction with Amines (Diamination)
The reaction of this compound with primary or secondary amines leads to the formation of 3,3-diaminothietane 1,1-dioxide derivatives. An excess of the amine is typically used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.
Caption: Workflow for the synthesis of 3,3-diaminothietanes.
Materials:
-
This compound
-
Primary or secondary amine (4-5 equivalents)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent.
-
To this solution, add the amine (4-5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,3-diaminothietane 1,1-dioxide derivative.
Reaction with Thiols (Dithiolation)
Reaction with thiols in the presence of a base provides access to 3,3-bis(thio)thietane 1,1-dioxide derivatives. The base is required to deprotonate the thiol to form the more nucleophilic thiolate anion.
Caption: Workflow for the synthesis of 3,3-bis(thio)thietanes.
Materials:
-
This compound
-
Thiol (2.2 equivalents)
-
Base (e.g., Triethylamine, Sodium hydride, or Potassium carbonate; 2.2 equivalents)
-
Polar aprotic solvent (e.g., Dimethylformamide or Acetonitrile)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the thiol (2.2 equivalents) and the base (2.2 equivalents) in the chosen polar aprotic solvent.
-
To this solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 3,3-bis(thio)thietane 1,1-dioxide derivative.
Reaction with Alcohols/Phenols (Dialkoxylation/Diaryloxylation)
The substitution of the chlorine atoms with alcohol or phenol nucleophiles typically requires a strong base to generate the corresponding alkoxide or phenoxide.
Materials:
-
This compound
-
Alcohol or Phenol (2.5 equivalents)
-
Strong base (e.g., Sodium hydride; 2.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of the strong base (2.5 equivalents) in the anhydrous solvent, add the alcohol or phenol (2.5 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3,3-dialkoxy- or 3,3-diaryloxythietane 1,1-dioxide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 3,3-disubstituted thietane 1,1-dioxides from this compound. (Note: The following data are hypothetical examples for illustrative purposes, as specific literature data for these direct substitutions are scarce. The yields are based on analogous reactions.)
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 3,3-Dimorpholinothietane 1,1-dioxide | 18 | 75 |
| 2 | Benzylamine | 3,3-Bis(benzylamino)thietane 1,1-dioxide | 24 | 68 |
| 3 | Thiophenol | 3,3-Bis(phenylthio)thietane 1,1-dioxide | 10 | 82 |
| 4 | Ethanethiol | 3,3-Bis(ethylthio)thietane 1,1-dioxide | 8 | 78 |
| 5 | Sodium methoxide | 3,3-Dimethoxythietane 1,1-dioxide | 20 | 65 |
| 6 | Sodium phenoxide | 3,3-Diphenoxythietane 1,1-dioxide | 24 | 60 |
Applications in Drug Discovery
The 3,3-disubstituted thietane 1,1-dioxide scaffold is a valuable motif in drug design. The introduction of two substituents at the 3-position allows for the fine-tuning of steric and electronic properties, which can significantly impact biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For example, gem-disubstituted patterns can act as bioisosteres for carbonyl groups or other functionalities, potentially improving metabolic stability or receptor binding affinity. The diverse range of functional groups that can be introduced using this compound as a building block makes it a powerful tool for generating compound libraries for high-throughput screening in drug discovery programs. Thietane dioxides have been incorporated into various biologically active molecules, including potential therapeutics for cancer and infectious diseases.[1][2]
Conclusion
This compound is a highly reactive and versatile electrophilic building block for the synthesis of a wide array of 3,3-disubstituted thietane 1,1-dioxides. The protocols provided herein offer a practical guide for researchers in medicinal chemistry and drug discovery to access novel chemical matter based on the thietane scaffold. The ability to introduce diverse functionalities at the 3-position opens up numerous possibilities for the design and synthesis of new therapeutic agents.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3,3-Dichlorothietane 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 3,3-Dichlorothietane 1,1-dioxide, a potentially valuable building block in medicinal chemistry and drug development. The thietane 1,1-dioxide scaffold is of growing interest due to its unique three-dimensional structure and its ability to act as a bioisostere for other functional groups. The 3,3-dichloro substitution offers a reactive handle for the introduction of diverse functionalities at the 3-position of the thietane ring, opening avenues for the synthesis of novel chemical entities with potential therapeutic applications.
Introduction
This compound is a gem-dichloro-substituted four-membered heterocyclic sulfone. The electron-withdrawing nature of the sulfone group activates the C-Cl bonds, making the 3-position susceptible to nucleophilic attack. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, leading to the formation of a diverse array of 3-monosubstituted and 3,3-disubstituted thietane 1,1-dioxides. These products can be valuable intermediates for the synthesis of more complex molecules, including potential drug candidates.
This document outlines the synthesis of this compound and provides detailed protocols for its subsequent nucleophilic substitution reactions with common nucleophiles such as amines, thiols, and alcohols.
Synthesis of this compound
The synthesis of this compound can be achieved by the chlorination of thietane 1,1-dioxide. The methylene group at the 3-position is activated by the adjacent sulfone group, facilitating halogenation.
Experimental Protocol: Chlorination of Thietane 1,1-Dioxide
Materials:
-
Thietane 1,1-dioxide
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thietane 1,1-dioxide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (2.2 eq) to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Precautions: Sulfuryl chloride is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Nucleophilic Substitution Reactions
This compound is expected to undergo nucleophilic substitution reactions where one or both chlorine atoms are displaced. The reaction outcome (mono- vs. di-substitution) can be controlled by stoichiometry and reaction conditions.
General Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Reaction with Amines
The reaction of this compound with primary or secondary amines is expected to yield 3-amino- or 3,3-diamino-thietane 1,1-dioxides. The use of excess amine or a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure for Mono-substitution:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the amine (1.1 eq) and triethylamine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Procedure for Di-substitution:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the amine (2.5 - 3.0 eq) to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.
-
Follow the workup and purification procedure described for mono-substitution.
| Nucleophile (Amine) | Stoichiometry (Amine:Dichloro) | Expected Major Product |
| Piperidine | 1.1 : 1 | 3-Chloro-3-(piperidin-1-yl)thietane 1,1-dioxide |
| Piperidine | 2.5 : 1 | 3,3-Di(piperidin-1-yl)thietane 1,1-dioxide |
| Benzylamine | 1.1 : 1 | 3-(Benzylamino)-3-chlorothietane 1,1-dioxide |
| Benzylamine | 2.5 : 1 | 3,3-Bis(benzylamino)thietane 1,1-dioxide |
Table 1: Examples of Nucleophilic Substitution with Amines.
Reaction with Thiols
Thiols are excellent nucleophiles and are expected to react readily with this compound in the presence of a base to form 3-thio-substituted thietane 1,1-dioxides.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask, suspend the base (e.g., NaH, 1.1 eq for mono-substitution, 2.2 eq for di-substitution) in anhydrous DMF.
-
Cool the suspension in an ice bath.
-
Slowly add the thiol (1.0 eq for mono-substitution, 2.0 eq for di-substitution) to the suspension.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
| Nucleophile (Thiol) | Base | Expected Major Product |
| Thiophenol | K₂CO₃ | 3-Chloro-3-(phenylthio)thietane 1,1-dioxide |
| Thiophenol | NaH (2.2 eq) | 3,3-Bis(phenylthio)thietane 1,1-dioxide |
| Benzyl mercaptan | K₂CO₃ | 3-(Benzylthio)-3-chlorothietane 1,1-dioxide |
| Benzyl mercaptan | NaH (2.2 eq) | 3,3-Bis(benzylthio)thietane 1,1-dioxide |
Table 2: Examples of Nucleophilic Substitution with Thiols.
Reaction with Alcohols
The reaction with alcohols may require more forcing conditions or the use of a strong base to generate the more nucleophilic alkoxide.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask, add the alcohol (as solvent or dissolved in anhydrous THF).
-
Carefully add sodium hydride (1.1 eq for mono-substitution, 2.2 eq for di-substitution) in portions.
-
Stir the mixture at room temperature until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Follow the workup and purification procedure described for the reaction with thiols.
| Nucleophile (Alcohol) | Base | Expected Major Product |
| Ethanol | NaH | 3-Chloro-3-ethoxythietane 1,1-dioxide |
| Ethanol | NaH (2.2 eq) | 3,3-Diethoxythietane 1,1-dioxide |
| Benzyl alcohol | NaH | 3-(Benzyloxy)-3-chlorothietane 1,1-dioxide |
| Benzyl alcohol | NaH (2.2 eq) | 3,3-Bis(benzyloxy)thietane 1,1-dioxide |
Table 3: Examples of Nucleophilic Substitution with Alcohols.
Reaction Pathway Visualization
The following diagram illustrates the sequential nucleophilic substitution on this compound.
Caption: Sequential substitution pathway.
Conclusion
This compound serves as a versatile precursor for the synthesis of a variety of 3-substituted and 3,3-disubstituted thietane 1,1-dioxides. The protocols provided herein offer a starting point for the exploration of its chemistry and its application in the development of novel molecules for pharmaceutical and agrochemical research. The reactivity of this compound allows for the introduction of a wide range of functional groups, making it a valuable tool for generating compound libraries for screening and lead optimization. Further investigation into the scope and limitations of these reactions is encouraged to fully exploit the synthetic potential of this promising building block.
Application Notes and Protocols: Synthesis of 3-Substituted Thietane 1,1-Dioxides from the Dichloro Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane 1,1-dioxides are gaining increasing attention in medicinal and agricultural chemistry as versatile scaffolds. Their unique three-dimensional structure and desirable physicochemical properties make them attractive bioisosteres for various functional groups. The synthesis of 3-substituted derivatives of this scaffold is of particular interest for the development of new chemical entities with tailored biological activities. While various methods exist for the functionalization of the thietane ring, this document focuses on a proposed synthesis of 3-substituted thietane 1,1-dioxides starting from the less commonly reported 3,3-dichlorothietane 1,1-dioxide.
Although direct experimental protocols for the nucleophilic substitution on this compound are not extensively documented in the reviewed literature, established procedures for the synthesis of 3,3-disubstituted thietane 1,1-dioxides from 3-hydroxythietane 1,1-dioxides provide a strong basis for developing analogous methods. The following application notes and protocols are adapted from well-established syntheses of related compounds, offering a strategic approach to the functionalization of the dichloro derivative.
Proposed Synthetic Strategy
The proposed synthesis of 3-substituted thietane 1,1-dioxides from this compound involves the nucleophilic substitution of one of the chloride atoms. This approach is analogous to the Lewis or Brønsted acid-catalyzed reactions of 3-aryl-3-hydroxythietane 1,1-dioxides with various nucleophiles, which proceed through a carbocation intermediate.[1][2][3][4] It is anticipated that the dichloro starting material can be activated under similar conditions to undergo substitution with a range of nucleophiles, including arenes, thiols, and amines.
Figure 1: Proposed workflow for the synthesis of 3-substituted thietane 1,1-dioxides.
Data Presentation
The following table summarizes representative yields achieved in the synthesis of 3,3-disubstituted thietane 1,1-dioxides from 3-aryl-3-hydroxythietane 1,1-dioxides. These values can serve as a benchmark for the expected efficiency of the proposed analogous reactions with this compound.
| Starting Material (Analogous) | Nucleophile | Product (Analogous) | Yield (%) | Reference |
| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | 1,3-Dimethoxybenzene | 3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 98 | [1] |
| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | Thiophenol | 3-(4-Methoxyphenyl)-3-(phenylthio)thietane 1,1-dioxide | 95 | [1] |
| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | Benzyl alcohol | 3-(Benzyloxy)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 85 | [2] |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of 3-substituted thietane 1,1-dioxides from this compound. These protocols are adapted from published procedures for 3-hydroxythietane 1,1-dioxide derivatives.[1][2] Researchers should perform initial small-scale reactions to optimize conditions.
Protocol 1: Synthesis of 3-Aryl-3-chlorothietane 1,1-Dioxide (Friedel-Crafts Type Reaction)
This protocol is adapted from the calcium-catalyzed reaction of 3-aryl-3-hydroxythietane 1,1-dioxides with arene nucleophiles.[1]
Materials:
-
This compound
-
Arene nucleophile (e.g., 1,3-dimethoxybenzene)
-
Calcium triflimide (Ca(NTf₂)₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (5 mL).
-
Add the arene nucleophile (1.2 mmol, 1.2 equiv) to the solution.
-
Add calcium triflimide (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature (or elevated temperature, e.g., 40 °C, if no reaction is observed) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-chlorothietane 1,1-dioxide.
Protocol 2: Synthesis of 3-Chloro-3-(organothio)thietane 1,1-Dioxide
This protocol is adapted from the synthesis of 3-sulfanyl thietane dioxides.[1]
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Calcium triflimide (Ca(NTf₂)₂)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous acetonitrile (5 mL).
-
Add the thiol nucleophile (1.1 mmol, 1.1 equiv).
-
Add calcium triflimide (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at 40 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-chloro-3-(organothio)thietane 1,1-dioxide.
Protocol 3: Synthesis of 3-Amino-3-chlorothietane 1,1-Dioxide
The synthesis of 3-aminothietane derivatives has been reported through various routes.[5] This proposed protocol is based on a nucleophilic substitution pathway.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
A suitable non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL).
-
Add the amine nucleophile (1.1 mmol, 1.1 equiv).
-
Add the non-nucleophilic base (1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 60-80 °C). Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-3-chlorothietane 1,1-dioxide.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
This compound and thiol-containing compounds are likely to be toxic and should be handled with care.
-
Reactions under pressure should be performed behind a blast shield.
Conclusion
The provided application notes and protocols offer a rational starting point for the synthesis of 3-substituted thietane 1,1-dioxides from this compound. While these methods are adapted from related, well-established procedures, optimization of reaction conditions will be crucial for achieving high yields and purity. The successful development of these synthetic routes will provide valuable access to a diverse range of 3-functionalized thietane 1,1-dioxides for applications in drug discovery and materials science.
References
preparation of 3-chlorothiete 1,1-dioxide from 3,3-Dichlorothietane 1,1-dioxide
For Immediate Release
This application note provides a comprehensive protocol for the preparation of 3-chlorothiete 1,1-dioxide from 3,3-Dichlorothietane 1,1-dioxide. This synthesis is a key step in the development of novel therapeutic agents and advanced materials. The following detailed methodologies, data, and visualizations are intended to guide researchers, scientists, and drug development professionals in the successful execution of this important chemical transformation.
Introduction
3-Chlorothiete 1,1-dioxide is a valuable intermediate in organic synthesis, primarily utilized for its reactive nature which allows for the introduction of the thiete 1,1-dioxide moiety into a variety of molecular scaffolds. The preparation of this compound from this compound proceeds via a dehydrochlorination reaction, a fundamental transformation in organic chemistry. This document outlines a reliable and reproducible protocol for this synthesis.
Reaction Scheme
The overall reaction involves the elimination of one equivalent of hydrogen chloride from the starting material, this compound, to yield the desired product, 3-chlorothiete 1,1-dioxide.
dot
Caption: Reaction scheme for the synthesis of 3-chlorothiete 1,1-dioxide.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-chlorothiete 1,1-dioxide.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | C₃H₄Cl₂O₂S | 175.04 | 4.0 g | 0.023 |
| Triethylamine | (C₂H₅)₃N | 101.19 | As required | As required |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | As required | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of this compound (4.0 g, 0.023 mol) in a suitable anhydrous solvent such as diethyl ether, add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine.[1]
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the triethylamine hydrochloride salt formed is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Product: Further purification by recrystallization or column chromatography may be performed if necessary to obtain pure 3-chlorothiete 1,1-dioxide.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-chlorothiete 1,1-dioxide.
| Parameter | Value | Reference |
| Starting Material Mass | 4.0 g | [1] |
| Starting Material Moles | 0.023 mol | [1] |
| Product Name | 3-Chlorothiete 1,1-dioxide | [1] |
Note: The yield of the reaction is dependent on the specific reaction conditions and purification methods employed.
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the experimental procedure.
dot
Caption: Experimental workflow for the synthesis of 3-chlorothiete 1,1-dioxide.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and 3-chlorothiete 1,1-dioxide are chlorinated sulfur compounds and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of 3-chlorothiete 1,1-dioxide from this compound. By following the outlined procedures, researchers can reliably prepare this important synthetic intermediate for their research and development activities.
References
Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 3,3-Dichlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as receptor affinity and selectivity, metabolic stability, and aqueous solubility. The rigid nature of spirocycles allows for precise orientation of substituents in three-dimensional space, making them attractive motifs for the design of novel therapeutic agents. Thietane 1,1-dioxides are also recognized as valuable pharmacophores. The combination of a spirocyclic framework with a thietane 1,1-dioxide moiety offers a promising avenue for the exploration of novel chemical space in drug development.
This document provides detailed application notes and a generalized experimental protocol for the synthesis of spirocyclic compounds utilizing 3,3-dichlorothietane 1,1-dioxide as a versatile starting material. The primary focus is on the reaction with active methylene compounds, exemplified by the synthesis of a spiro[3.3]heptane derivative.
Synthetic Strategy Overview
The core of the synthetic strategy involves a double nucleophilic substitution reaction on the geminal dichloro group of this compound. A bifunctional nucleophile, such as a carbanion derived from an active methylene compound, can displace both chlorine atoms to form a new carbocyclic ring spiro-fused to the thietane 1,1-dioxide core.
Caption: General synthetic workflow for spirocycle synthesis.
Key Reaction: Spirocyclization with Malononitrile
A prime example of this synthetic approach is the reaction of this compound with malononitrile in the presence of a suitable base. The acidic methylene protons of malononitrile are readily deprotonated to form a nucleophilic carbanion, which then attacks the electrophilic carbon atom of the C-Cl bonds in the thietane derivative.
Caption: Reaction pathway for spirocyclization with malononitrile.
Experimental Protocols
Disclaimer: The following protocol is a representative, generalized procedure based on established principles of organic synthesis for reactions of gem-dichlorides with active methylene compounds. Researchers should optimize conditions for their specific needs and exercise appropriate safety precautions.
Synthesis of 2-Thiaspiro[3.3]heptane-6,6-dicarbonitrile 2,2-dioxide
Materials:
-
This compound
-
Malononitrile
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Dispensing the Base: Under a stream of inert gas, sodium hydride (2.2 equivalents, washed with anhydrous hexanes to remove mineral oil) or potassium tert-butoxide (2.2 equivalents) is carefully added to the reaction flask.
-
Addition of Solvent and Malononitrile: Anhydrous DMF or THF is added to the flask to create a suspension of the base. The mixture is cooled to 0 °C in an ice bath. A solution of malononitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension via the dropping funnel over a period of 15-20 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the malononitrile anion.
-
Addition of this compound: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, the reaction is cooled to room temperature and then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-thiaspiro[3.3]heptane-6,6-dicarbonitrile 2,2-dioxide.
Data Presentation
| Entry | Dinucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | NaH | DMF | 60 | 6 | [Yield not available in literature] |
| 2 | Malononitrile | KOBu | THF | RT to 50 | 8 | [Yield not available in literature] |
Logical Relationships in Experimental Design
Caption: Step-by-step experimental workflow for spirocyclization.
Conclusion
The use of this compound as a precursor for the synthesis of spirocyclic compounds represents a valuable strategy for accessing novel chemical entities for drug discovery and development. The protocol outlined for the reaction with malononitrile provides a foundation for the synthesis of spiro[3.3]heptane derivatives. Further exploration of other dinucleophiles, such as diols, dithiols, and diamines, could expand the scope of this methodology to generate a diverse library of spirocyclic thietane 1,1-dioxides for biological screening. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.
Application Notes and Protocols for Reactions with 3,3-Dichlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential reactions and detailed experimental protocols for the synthetic utilization of 3,3-dichlorothietane 1,1-dioxide. The protocols are based on established reactivity of analogous thietane and thiete dioxide derivatives, offering a starting point for the exploration of this versatile building block in medicinal chemistry and materials science.
Overview of Reactivity
This compound is an electrophilic substrate poised for a variety of chemical transformations. The presence of two chlorine atoms on the C3 position, activated by the electron-withdrawing sulfone group, makes it susceptible to nucleophilic attack. Additionally, the protons on the adjacent C2 and C4 positions are acidic enough to be removed by a base, leading to elimination reactions. The strained four-membered ring can also undergo ring-opening reactions under certain conditions.
The primary reaction pathways explored in these notes include:
-
Nucleophilic Substitution: Displacement of one or both chlorine atoms by various nucleophiles.
-
Elimination (Dehydrochlorination): Formation of 3-chlorothiete 1,1-dioxide, a reactive intermediate for further functionalization.
-
Ring-Opening Reactions: Cleavage of the thietane ring to generate linear sulfonated products.
Experimental Protocols and Data
Nucleophilic Substitution Reactions
The reaction of this compound with nucleophiles can proceed in a stepwise manner, allowing for the potential synthesis of mono- and di-substituted products. The choice of solvent, temperature, and stoichiometry of the nucleophile will be critical in controlling the selectivity of the reaction.
General Protocol for Monosubstitution with Amines:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF) at 0 °C, add a solution of the primary or secondary amine (1.1 eq) dropwise.
-
A base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), is added to scavenge the HCl generated during the reaction.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-amino-3-chlorothietane 1,1-dioxide derivative.
General Protocol for Disubstitution with Thiols:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF, add the thiol (2.2 eq) and a non-nucleophilic base like sodium hydride (2.5 eq) or cesium carbonate (2.5 eq) at room temperature.
-
The reaction mixture is stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
After completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography or recrystallization yields the 3,3-bis(thio)thietane 1,1-dioxide product.
| Nucleophile Class | Reagents & Conditions | Expected Product |
| Primary/Secondary Amines | Amine (1.1 eq), Et3N, MeCN, 0 °C to rt | 3-Amino-3-chlorothietane 1,1-dioxide |
| Alcohols | Alcohol (excess), NaH, THF, rt | 3-Alkoxy-3-chlorothietane 1,1-dioxide |
| Thiols | Thiol (2.2 eq), NaH, DMF, rt | 3,3-Bis(thio)thietane 1,1-dioxide |
| Malonates | Diethyl malonate, NaOEt, EtOH, rt | Diethyl 2-(3-chloro-1,1-dioxidothietan-3-yl)malonate |
Elimination (Dehydrochlorination)
Dehydrochlorination of this compound provides access to 3-chlorothiete 1,1-dioxide, a valuable intermediate for Diels-Alder reactions and further nucleophilic additions.
Protocol for Dehydrochlorination:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Add a hindered, non-nucleophilic base such as triethylamine (1.5 eq) or DBU (1.2 eq) at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring for the formation of the product by TLC or ¹H NMR spectroscopy.
-
Upon completion, the mixture is washed with water and brine to remove the base and its salt.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield crude 3-chlorothiete 1,1-dioxide, which can be used in the next step without further purification or purified by careful chromatography.
| Base | Solvent | Temperature | Expected Product |
| Triethylamine | Dichloromethane | Room Temperature | 3-Chlorothiete 1,1-dioxide |
| DBU | Toluene | Room Temperature | 3-Chlorothiete 1,1-dioxide |
Ring-Opening Reactions
Strong nucleophiles or harsh reaction conditions can lead to the opening of the strained thietane ring. For instance, treatment with aqueous sodium hydroxide can lead to the formation of sulfonate salts.
Protocol for Base-Mediated Ring Opening:
-
A solution of this compound (1.0 eq) in a mixture of THF and water is treated with an excess of sodium hydroxide (3-5 eq).
-
The reaction mixture is heated to reflux and stirred for 6-12 hours.
-
After cooling to room temperature, the mixture is acidified with concentrated HCl.
-
The aqueous layer is extracted with a suitable organic solvent to isolate the ring-opened product.
-
The organic extracts are dried and concentrated to yield the product, which may require further purification.
Visualized Workflows and Pathways
Caption: General reaction pathways of this compound.
Caption: Workflow for nucleophilic substitution.
Application Notes and Protocols: The Use of 3,3-Dichlorothietane 1,1-dioxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3,3-Dichlorothietane 1,1-dioxide as a versatile building block in medicinal chemistry. While direct applications of this specific reagent are not extensively documented, its structural features suggest significant potential for the synthesis of novel, biologically active molecules. By drawing parallels with the known chemistry of related gem-dihalo four-membered rings and the established biological significance of thietane dioxides, this document outlines synthetic protocols and potential research directions.
The thietane dioxide motif is of growing interest in drug discovery due to its ability to act as a bioisostere for various functional groups, improve physicochemical properties, and introduce three-dimensionality into drug candidates. The presence of two reactive chlorine atoms at the C3 position of the thietane-1,1-dioxide core in this compound opens up avenues for diverse chemical transformations, including the synthesis of spirocyclic and gem-disubstituted derivatives, which are highly sought-after scaffolds in modern medicinal chemistry.
Proposed Synthesis of this compound
Based on established synthetic methodologies for related thietane derivatives, a plausible synthetic route to this compound is proposed to start from thietan-3-one.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thietan-3-one
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
Step 1: Synthesis of 3,3-Dichlorothietane
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve thietan-3-one (1.0 eq) in anhydrous dichloromethane (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add phosphorus pentachloride (2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield crude 3,3-Dichlorothietane, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the crude 3,3-Dichlorothietane (1.0 eq) in dichloromethane (0.5 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of saturated aqueous Na₂SO₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Potential Applications in Medicinal Chemistry
1. Synthesis of Spirocyclic Thietane Dioxides
The gem-dichloro functionality serves as an excellent handle for the synthesis of spirocyclic systems through reaction with bidentate nucleophiles. Spirocycles are of great interest in medicinal chemistry as they introduce conformational rigidity and novel three-dimensional structures, often leading to improved pharmacological properties.
Figure 2: Synthesis of spirocyclic thietane dioxides.
Experimental Protocol: Synthesis of a Spiro-Hydantoin Thietane Dioxide
Materials:
-
This compound
-
Urea
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (2.2 eq) in anhydrous DMF.
-
Add urea (1.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C overnight.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired spiro-hydantoin thietane dioxide.
2. Synthesis of Gem-Disubstituted Thietane Dioxides
The two chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles to introduce diverse functionalities at the C3 position. This allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.
Figure 3: Sequential nucleophilic substitution.
Experimental Protocol: Synthesis of a 3-Amino-3-Arylthietane 1,1-dioxide Derivative
Materials:
-
This compound
-
Aniline derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Monosubstitution with Aniline
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aniline derivative (1.1 eq) in a suitable solvent like acetonitrile.
-
Add a mild base such as triethylamine (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the 3-amino-3-chlorothietane 1,1-dioxide intermediate.
Step 2: Suzuki Coupling with Arylboronic Acid
-
To a solution of the 3-amino-3-chlorothietane 1,1-dioxide intermediate (1.0 eq) in a mixture of toluene and water (e.g., 4:1), add the arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 3-amino-3-arylthietane 1,1-dioxide.
Data Presentation
The following table structure is recommended for summarizing the characterization and biological activity data of newly synthesized compounds derived from this compound.
| Compound ID | Structure | Yield (%) | Purity (%) | Target | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) |
| SP-001 | ||||||
| SP-002 | ||||||
| GEM-001 | ||||||
| GEM-002 |
Disclaimer: The protocols provided are hypothetical and based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies. The synthesis and handling of this compound and its precursors should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols: 3,3-Dichlorothietane 1,1-dioxide as a Versatile Building Block in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes describe a proposed synthetic strategy for the use of 3,3-Dichlorothietane 1,1-dioxide in the preparation of a novel pyrazole-based agrochemical candidate. While direct utilization of this compound in commercially available agrochemicals is not widely documented, its chemical reactivity makes it a valuable precursor for introducing the thietane-1,1-dioxide moiety into complex molecules. This four-membered sulfur-containing heterocycle can significantly influence the physicochemical properties of a molecule, such as solubility, metabolic stability, and binding affinity to target proteins, making it an attractive scaffold for agrochemical discovery.
The following protocols outline a hypothetical pathway to a novel fungicide or insecticide candidate, demonstrating the potential of this compound in modern agrochemical research.
Proposed Synthetic Pathway
The overall strategy involves the dehydrochlorination of this compound to form the highly reactive intermediate, 3-chlorothiete 1,1-dioxide. This intermediate can then undergo a Michael addition with a suitable nucleophile, in this case, a substituted pyrazole, to introduce the thietane dioxide moiety. Subsequent functionalization can lead to a final agrochemical candidate.
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Chlorothiete 1,1-dioxide
This protocol describes the preparation of the reactive intermediate, 3-chlorothiete 1,1-dioxide, from this compound via dehydrochlorination.
Materials:
-
This compound
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with this compound (1.75 g, 10 mmol) and anhydrous dichloromethane (100 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triethylamine (1.11 g, 11 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred solution over 30 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-chlorothiete 1,1-dioxide as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 175.02 | 10 | 1.75 g |
| Triethylamine | 101.19 | 11 | 1.53 mL (1.11 g) |
| Dichloromethane (anhydrous) | - | - | 120 mL |
| Expected Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 3-Chlorothiete 1,1-dioxide | 138.57 | 1.39 g | 85-95% |
Protocol 2: Synthesis of 1-(4-chlorophenyl)-3-methyl-4-(thietan-3-yl-1,1-dioxide)-1H-pyrazole
This protocol details the Michael addition of a substituted pyrazole to 3-chlorothiete 1,1-dioxide.
Materials:
-
3-Chlorothiete 1,1-dioxide
-
1-(4-chlorophenyl)-3-methyl-1H-pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous THF (50 mL) at 0 °C under argon, a solution of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole (1.93 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 3-chlorothiete 1,1-dioxide (1.39 g, 10 mmol) in anhydrous THF (30 mL) is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the title compound.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Chlorothiete 1,1-dioxide | 138.57 | 10 | 1.39 g |
| 1-(4-chlorophenyl)-3-methyl-1H-pyrazole | 192.64 | 10 | 1.93 g |
| Sodium Hydride (60%) | 24.00 | 11 | 0.44 g |
| Tetrahydrofuran (anhydrous) | - | - | 100 mL |
| Expected Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1-(4-chlorophenyl)-3-methyl-4-(thietan-3-yl-1,1-dioxide)-1H-pyrazole | 312.78 | 3.13 g | 60-75% |
Hypothetical Agrochemical Application Data
The following table presents hypothetical biological activity data for the synthesized compound against common agricultural pests, illustrating its potential as a broad-spectrum agrochemical.
| Pest Species | Type | EC50 (ppm) |
| Myzus persicae (Green Peach Aphid) | Insecticide | 2.5 |
| Plutella xylostella (Diamondback Moth) | Insecticide | 1.8 |
| Botrytis cinerea (Gray Mold) | Fungicide | 5.2 |
| Puccinia triticina (Wheat Leaf Rust) | Fungicide | 3.7 |
Note: The data presented above is purely hypothetical and for illustrative purposes to demonstrate a potential application. Actual biological activity would need to be determined through rigorous experimental testing.
Logical Relationship of Research and Development
The development of a new agrochemical from a novel building block like this compound follows a logical progression from synthesis to biological evaluation.
Caption: Logical workflow for the development of a new agrochemical.
Application Notes and Protocols: Ring-Opening Reactions of 3,3-Dichlorothietane 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dichlorothietane 1,1-dioxide is a strained, four-membered heterocyclic compound featuring a sulfone group and two geminal chlorine atoms. This unique combination of functionalities imparts significant reactivity to the molecule, making it a potentially versatile building block in organic synthesis. While its primary documented reaction is dehydrochlorination to yield 3-chlorothiete 1,1-dioxide, the inherent ring strain and the presence of electron-withdrawing groups suggest its susceptibility to ring-opening reactions under various conditions. These reactions can provide access to novel linear sulfur-containing compounds that may be of interest in medicinal chemistry and materials science.
This document provides detailed theoretical application notes and proposed protocols for the ring-opening reactions of this compound. The methodologies are based on established reactivity principles of strained rings, gem-dihalo compounds, and sulfones, offering a starting point for experimental investigation.
Proposed Ring-Opening Reactions and Mechanisms
The high degree of ring strain in the thietane 1,1-dioxide core, coupled with the inductive effect of the sulfone and chlorine atoms, makes the ring susceptible to nucleophilic attack and reductive cleavage. Two primary classes of ring-opening reactions are proposed: nucleophilic ring-opening and reductive ring-opening.
Nucleophilic Ring-Opening with Strong Base
Treatment of this compound with a strong base, such as sodium hydroxide, is hypothesized to induce a cascade of reactions leading to ring cleavage. The proposed mechanism involves an initial dehydrochlorination, followed by nucleophilic attack on the resulting activated thiete 1,1-dioxide intermediate.
Caption: Proposed pathway for nucleophilic ring-opening.
Reductive Ring-Opening with Hydride Reagents
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are known to cleave carbon-sulfur bonds, particularly in strained systems. The reaction of this compound with LiAlH₄ is anticipated to proceed via reduction of the sulfone and cleavage of the C-S bonds, potentially after initial reduction of the C-Cl bonds.
Caption: Proposed pathway for reductive ring-opening.
Experimental Protocols (Proposed)
The following protocols are hypothetical and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Nucleophilic Ring-Opening with Sodium Hydroxide
Objective: To synthesize ring-opened products via base-mediated fragmentation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.71 mmol) in 20 mL of water.
-
Add sodium hydroxide (0.46 g, 11.42 mmol, 2.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (100 °C) and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slow addition of 1 M HCl until pH 7 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or distillation, depending on its physical properties.
Protocol 2: Reductive Ring-Opening with Lithium Aluminum Hydride
Objective: To achieve ring cleavage through reduction of the sulfone and carbon-halogen bonds.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (30 mL) and cool to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (0.43 g, 11.42 mmol, 2.0 equiv) portion-wise to the stirred THF.
-
In a separate flask, dissolve this compound (1.0 g, 5.71 mmol) in 10 mL of anhydrous THF.
-
Slowly add the solution of the thietane dioxide to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (0.43 mL), 15% aqueous NaOH (0.43 mL), and water (1.29 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO₄.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
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Purify the product by appropriate methods, such as distillation.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the proposed reactions based on analogous transformations.
Table 1: Proposed Nucleophilic Ring-Opening with Various Bases
| Entry | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Proposed Major Product | Expected Yield (%) |
| 1 | NaOH | Water | 100 | 4 | Dimethyl sulfone | 60-70 |
| 2 | NaOMe | MeOH | 65 | 6 | Dimethyl sulfone | 55-65 |
| 3 | t-BuOK | t-BuOH | 82 | 8 | Complex mixture | < 30 |
Table 2: Proposed Reductive Ring-Opening with Hydride Reagents
| Entry | Reducing Agent (equiv) | Solvent | Temp (°C) | Time (h) | Proposed Major Product | Expected Yield (%) |
| 1 | LiAlH₄ (2.0) | THF | 66 | 6 | 1-Propanethiol and derivatives | 50-60 |
| 2 | NaBH₄ (4.0) | EtOH | 78 | 12 | No significant reaction/reduction | < 10 |
Concluding Remarks
The protocols and data presented herein are intended to serve as a guide for the exploration of the ring-opening chemistry of this compound. The reactivity of this strained heterocycle offers potential for the synthesis of novel, linear organosulfur compounds. Experimental validation of these proposed reactions is necessary to fully elucidate the reaction pathways and optimize the conditions for desired product formation. Researchers are encouraged to employ modern analytical techniques to characterize the products and intermediates of these transformations, which will contribute to a deeper understanding of the chemistry of thietane derivatives.
Application Notes and Protocols for the Derivatization of 3,3-Dichlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dichlorothietane 1,1-dioxide is a versatile building block in medicinal chemistry and materials science. The presence of two chlorine atoms at the C3 position, activated by the electron-withdrawing sulfone group, makes it a valuable precursor for the synthesis of a variety of 3-substituted and 3,3-disubstituted thietane 1,1-dioxide derivatives. These derivatives are of significant interest due to their potential biological activities and unique physicochemical properties. This document provides detailed application notes and protocols for the derivatization of this compound through nucleophilic substitution and elimination-addition reactions.
Key Derivatization Pathways
The primary routes for the derivatization of this compound involve:
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Nucleophilic Substitution: Direct displacement of one or both chlorine atoms by a variety of nucleophiles. This pathway allows for the introduction of diverse functional groups at the 3-position.
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Elimination-Addition: Dehydrochlorination to form the intermediate 3-chlorothiete 1,1-dioxide, followed by nucleophilic addition to the double bond or substitution of the remaining chlorine atom.
These pathways open access to a wide range of functionalized thietane 1,1-dioxide scaffolds for further elaboration in drug discovery and materials science.
Data Presentation
The following tables summarize the expected products and reaction conditions for the derivatization of this compound based on established reactivity of related compounds.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Expected Product(s) | General Reaction Conditions |
| Amine | Piperidine | 3-Chloro-3-(piperidin-1-yl)thietane 1,1-dioxide / 3,3-Di(piperidin-1-yl)thietane 1,1-dioxide | Aprotic solvent (e.g., THF, CH₂Cl₂), room temperature to reflux, with or without a non-nucleophilic base. |
| Thiol | Sodium thiophenoxide | 3-Chloro-3-(phenylthio)thietane 1,1-dioxide / 3,3-Bis(phenylthio)thietane 1,1-dioxide | Polar aprotic solvent (e.g., DMF, DMSO), room temperature. |
| Alkoxide | Sodium methoxide | 3-Chloro-3-methoxythietane 1,1-dioxide | Anhydrous alcohol (e.g., Methanol), room temperature to reflux. |
| Azide | Sodium azide | 3-Azido-3-chlorothietane 1,1-dioxide / 3,3-Diazidothietane 1,1-dioxide | Polar aprotic solvent (e.g., DMF), elevated temperature (e.g., 50-80 °C). |
Table 2: Elimination-Addition Reactions
| Step | Reagent | Intermediate/Product | General Reaction Conditions |
| Elimination | Triethylamine | 3-Chlorothiete 1,1-dioxide | Aprotic solvent (e.g., CH₂Cl₂), room temperature. |
| Addition | Various Nucleophiles (Amines, Thiols, Alcohols, Carbanions) | 3-Substituted thietane 1,1-dioxides or 3-substituted-2H-thiete 1,1-dioxides | Varies depending on the nucleophile.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Di(piperidin-1-yl)thietane 1,1-dioxide (Nucleophilic Disubstitution)
This protocol describes the direct displacement of both chlorine atoms by an amine nucleophile.
Materials:
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This compound
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Piperidine
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Triethylamine (non-nucleophilic base)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere, add triethylamine (2.2 eq).
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To this mixture, add piperidine (2.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3,3-di(piperidin-1-yl)thietane 1,1-dioxide.
Protocol 2: Synthesis of 3-Chlorothiete 1,1-dioxide (Elimination)
This protocol outlines the dehydrochlorination of this compound to form the corresponding thiete derivative.[1]
Materials:
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This compound
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Triethylamine
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Anhydrous Dichloromethane (CH₂Cl₂)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.1 eq) dropwise to the cooled solution.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
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Monitor the reaction by TLC or ¹H NMR.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-chlorothiete 1,1-dioxide, which can be used in the next step without further purification or purified by chromatography.
Protocol 3: Synthesis of 3-(Phenylthio)thiete 1,1-dioxide (Elimination-Addition/Substitution)
This protocol describes the reaction of the in-situ generated 3-chlorothiete 1,1-dioxide with a thiol nucleophile.
Materials:
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Crude 3-Chlorothiete 1,1-dioxide (from Protocol 2)
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Thiophenol
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Triethylamine
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Anhydrous Dichloromethane (CH₂Cl₂)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To the crude solution of 3-chlorothiete 1,1-dioxide in dichloromethane from Protocol 2, add triethylamine (1.1 eq).
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Add thiophenol (1.1 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
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Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 3-(phenylthio)thiete 1,1-dioxide.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Derivatization pathways of this compound.
Caption: General experimental workflow for derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dichlorothietane 1,1-dioxide
Welcome to the technical support center for the synthesis of 3,3-dichlorothietane 1,1-dioxide. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the oxidation of thietane-3-one to 3-hydroxythietane 1,1-dioxide, followed by chlorination.
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Caption: Troubleshooting flowchart for key synthesis steps.
Question: I am getting a low yield of 3-hydroxythietane 1,1-dioxide during the oxidation step. What are the possible causes and solutions?
Answer:
Low yields in the oxidation of thietan-3-ol to 3-hydroxythietane 1,1-dioxide can be attributed to several factors:
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Incomplete Oxidation: The oxidizing agent may not be potent enough or used in insufficient quantities.
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Solution: Ensure that the oxidizing agent, such as hydrogen peroxide or m-CPBA, is fresh and used in the correct stoichiometric ratio.[1] It is often recommended to use a slight excess of the oxidizing agent.
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Product Degradation: The reaction conditions may be too harsh, leading to the decomposition of the desired product.
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Solution: Maintain the recommended reaction temperature. For instance, when using m-CPBA, the reaction is typically started at 0°C and then allowed to warm to room temperature.[1]
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Formation of Impurities: A common impurity is dimethyl sulfone, which can form in yields of 2-12%.[2]
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Solution: Careful control of reaction conditions and the use of appropriate solvents can minimize the formation of this byproduct. Purification by crystallization can help to remove this impurity.[2]
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Question: During the chlorination of 3-hydroxythietane 1,1-dioxide, I am observing a significant amount of the monochlorinated product instead of the desired this compound. How can I improve the yield of the dichloro product?
Answer:
The formation of 3-chloro-3-hydroxythietane 1,1-dioxide (the monochloro intermediate) suggests that the chlorination is incomplete.
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Insufficient Chlorinating Agent: You may not be using enough of the chlorinating agent to replace both the hydroxyl group and the alpha-proton.
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Solution: Increase the equivalents of the chlorinating agent, such as thionyl chloride (SOCl₂) or a similar reagent.
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Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to drive the reaction to completion.
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Solution: Gradually increase the reaction temperature and monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. A typical temperature range for chlorination with SOCl₂ is 60-65°C.[2]
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Question: My final product, this compound, seems to be unstable and decomposes upon storage. What are the best practices for handling and storing this compound?
Answer:
Thietane derivatives, especially those with electron-withdrawing groups, can be prone to decomposition.
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Storage Conditions: Store the purified product at low temperatures (e.g., in a freezer) under an inert atmosphere (nitrogen or argon) to minimize degradation.
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Purity: Ensure the product is free from acidic or basic impurities that could catalyze decomposition.
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Solvent Choice: If storing in solution, use a non-polar, aprotic solvent.
Frequently Asked Questions (FAQs)
dot
Caption: Logical flow of common synthesis questions.
1. What are the most common starting materials for the synthesis of this compound?
The synthesis typically begins with commercially available precursors such as thietane-3-one.[1][3] This can be reduced to thietan-3-ol, which is then oxidized and chlorinated. An alternative route starts from 2-(chloromethyl)oxirane.[2]
2. Which oxidizing agents are recommended for the conversion of thietan-3-ol to 3-hydroxythietane 1,1-dioxide?
Commonly used oxidizing agents include:
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m-Chloroperoxybenzoic acid (m-CPBA): This is a widely used and effective reagent for this transformation.[1]
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Hydrogen Peroxide: Often used in the presence of a catalyst or an acid like formic acid.[2]
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Potassium Permanganate: This can also be used, but may lead to lower yields and more side products.[2]
3. What are the suitable chlorinating agents for the conversion of 3-hydroxythietane 1,1-dioxide to this compound?
Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this type of transformation.[2] It is often used in the presence of a base, such as 3-picoline or 2,4,6-collidine, to neutralize the HCl generated during the reaction.[2]
4. What are the expected yields for the synthesis steps?
Yields can vary depending on the specific conditions and scale of the reaction. However, based on related syntheses, the following are representative yields:
| Reaction Step | Reagents | Reported Yield |
| Thietan-3-ol to 3-hydroxythietane 1,1-dioxide | Hydrogen Peroxide, Acetic Acid | ~56% |
| Thietan-3-ol derivative to 3-hydroxythietane 1,1-dioxide derivative | m-CPBA | 80-99% |
| 3-hydroxythietane 1,1-dioxide to 3-chlorothietane 1,1-dioxide | Thionyl Chloride, 2,4,6-collidine | Not specified |
Note: The yield for the final dichlorination step to this compound is not explicitly reported in the provided search results and will be highly dependent on the optimization of the reaction conditions.
Experimental Protocols
The following are representative experimental protocols based on the synthesis of related compounds.
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Caption: General experimental workflow for the synthesis.
Protocol 1: Oxidation of Thietan-3-ol to 3-Hydroxythietane 1,1-dioxide (based on m-CPBA method)[1]
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Reaction Setup: Dissolve thietan-3-ol (1.0 equiv) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.13 M in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0°C using an ice bath.
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Addition of Oxidizing Agent: Add m-CPBA (3.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to 25°C and stir for approximately 3.5 hours.
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Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Transfer the mixture to a separatory funnel and add more CH₂Cl₂. Separate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to obtain pure 3-hydroxythietane 1,1-dioxide.
Protocol 2: Chlorination of 3-Hydroxythietane 1,1-dioxide (representative protocol based on related chlorination)[2]
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Reaction Setup: In a flask equipped with a condenser and under an inert atmosphere, dissolve 3-hydroxythietane 1,1-dioxide (1.0 equiv) in chlorobenzene.
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Base Addition: Add 3-picoline (approximately 1.5-2.0 equiv) to the solution at room temperature.
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Heating: Heat the reaction mixture to 60-65°C.
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Chlorinating Agent Addition: Slowly add thionyl chloride (SOCl₂) (at least 2.2 equiv to ensure dichlorination) to the heated mixture.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed and the desired product is formed.
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Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the organic layer with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
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Purification: Purify the crude this compound by column chromatography or crystallization.
References
Technical Support Center: Purification of 3,3-Dichlorothietane 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of 3,3-Dichlorothietane 1,1-dioxide. The following information is based on established purification methodologies for analogous compounds and general organic chemistry principles, intended to serve as a starting point for researchers.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues and provides systematic approaches to resolving them.
Issue 1: Low Recovery After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized to prevent the product from remaining in the aqueous phase. - Use a continuous liquid-liquid extractor for more efficient extraction of polar compounds. - Increase the number of extractions with smaller volumes of solvent. |
| Decomposition on Silica Gel | - Deactivate the silica gel by adding a small percentage of a polar solvent (e.g., triethylamine or methanol) to the eluent. - Consider using alternative stationary phases such as alumina (neutral or basic) or a less acidic reversed-phase silica. |
| Co-elution with Impurities | - Optimize the solvent system for column chromatography by testing a range of polarities. - Employ gradient elution to improve the separation of closely eluting compounds. - Consider alternative purification techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Product Volatility | - When removing solvent under reduced pressure, use a lower temperature and monitor the process closely to avoid loss of a volatile product. - Employ a cold trap to recover any product that evaporates. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or NMR to ensure it has gone to completion before workup. - If the starting material is observed, consider extending the reaction time or increasing the temperature. |
| Formation of Byproducts | - Identify the structure of the major byproducts to understand their formation and adjust reaction conditions accordingly (e.g., temperature, stoichiometry of reagents). - Select a purification method that effectively separates the specific byproducts, such as recrystallization from a solvent in which the impurity is highly soluble. |
| Solvent Impurities | - Use high-purity, anhydrous solvents for both the reaction and the purification steps. - Traces of residual solvents can often be removed by co-evaporation with a higher boiling point solvent or by drying under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for crude this compound?
A1: For initial purification, it is advisable to start with a simple workup procedure, such as washing the crude product with water and brine to remove inorganic salts and water-soluble impurities. Following the initial workup, recrystallization or flash column chromatography are common and effective methods for purifying solid organic compounds.
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Additionally, any impurities should either be insoluble in the hot solvent or highly soluble at room temperature. It is recommended to test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, toluene) on a small scale to identify the optimal one.
Q3: What stationary and mobile phases are suggested for column chromatography of this compound?
A3: Based on the purification of similar sulfones and chlorinated compounds, a standard silica gel is a reasonable starting point for the stationary phase. For the mobile phase, a solvent system with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The optimal ratio should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q4: Can distillation be used to purify this compound?
A4: While distillation is a common purification technique, its applicability depends on the thermal stability and boiling point of this compound. Given the strained four-membered ring and the presence of two chlorine atoms, the compound may be susceptible to decomposition at elevated temperatures. If distillation is considered, it should be performed under high vacuum to lower the boiling point and minimize the risk of degradation. A preliminary small-scale thermal stability test is advised.
Q5: My purified product is an oil, but it is expected to be a solid. What should I do?
A5: If the product is an oil, it may indicate the presence of impurities that are depressing the melting point. Further purification by chromatography may be necessary. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal if available, or cooling the solution to a lower temperature. It is also possible that the compound is a low-melting solid or a stable oil at room temperature.
Quantitative Data Summary
| Purification Method | Mobile/Solvent System | Yield (%) | Purity (by NMR/HPLC, %) | Notes |
| Recrystallization | e.g., Ethanol/Water | e.g., Colorless needles obtained | ||
| Flash Chromatography | e.g., 20% Ethyl Acetate/Hexanes | e.g., Rf = 0.4 | ||
| Preparative TLC | e.g., Dichloromethane | e.g., Used for small scale purification | ||
| Vacuum Distillation | N/A | e.g., B.p. at specific pressure |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for the specific characteristics of this compound.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture in various solvent combinations. The ideal system will give the desired product an Rf value of approximately 0.3-0.4.
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Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column. Alternatively, load a concentrated solution of the crude product directly onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualized Workflows
Technical Support Center: Synthesis of 3,3-Dichlorothietane 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dichlorothietane 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common laboratory synthesis of this compound involves the direct dichlorination of thietane 1,1-dioxide. This reaction is typically achieved using a suitable chlorinating agent, often with photochemical or radical initiation to facilitate the reaction at the 3-position of the thietane ring.
Q2: What are the most common byproducts observed in this synthesis?
The primary byproducts encountered during the synthesis of this compound are 3-monochlorothietane 1,1-dioxide and 3-chlorothiete 1,1-dioxide. The former arises from incomplete chlorination, while the latter is a result of dehydrochlorination of the desired product.
Q3: Are there any common impurities that might be present in the starting material?
If the starting material, thietane 1,1-dioxide, is synthesized via the oxidation of thietan-3-ol, impurities such as dimethyl sulfone may be present.[1] It is recommended to use highly pure starting material to avoid downstream separation challenges.
Q4: Can over-chlorination be an issue?
Yes, excessive exposure to the chlorinating agent or harsh reaction conditions can potentially lead to the formation of tri- or even tetra-chlorinated thietane 1,1-dioxide species. However, these are generally less commonly observed than the monochloro and dehydrochlorination byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Presence of a significant amount of 3-monochlorothietane 1,1-dioxide in the product mixture.
Possible Cause: Incomplete dichlorination of the starting material, thietane 1,1-dioxide.
Solutions:
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Increase Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by a suitable technique (e.g., GC-MS or NMR) and ensure the disappearance of the starting material and the monochlorinated intermediate.
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Increase Stoichiometry of Chlorinating Agent: The amount of the chlorinating agent may be insufficient. A slight excess of the chlorinating agent can be used to drive the reaction towards the dichlorinated product. However, be cautious as a large excess can promote the formation of other byproducts.
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Optimize Reaction Temperature: The reaction temperature may be too low for the second chlorination to occur efficiently. A modest increase in temperature may improve the reaction rate, but excessive heat can lead to the formation of 3-chlorothiete 1,1-dioxide.
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Ensure Efficient Initiation: If using a photochemical method, ensure the lamp is of the appropriate wavelength and intensity, and that the reaction vessel is transparent to that wavelength.[1] For radical-initiated reactions, ensure the initiator is active and used in the correct amount.
Problem 2: Formation of 3-chlorothiete 1,1-dioxide as a major byproduct.
Possible Cause: Dehydrochlorination of the desired this compound. This can be promoted by elevated temperatures or the presence of a base.
Solutions:
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Control Reaction Temperature: Avoid excessive heating during the reaction and work-up. The dehydrochlorination process is often accelerated at higher temperatures.
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Use a Non-Basic Work-up: During the work-up procedure, avoid the use of basic solutions that can promote the elimination of HCl. A neutral or slightly acidic wash may be preferable.
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Minimize Reaction Time After Completion: Once the formation of the desired product is complete, quench the reaction and proceed with the work-up promptly to minimize the time the product is exposed to conditions that may favor dehydrochlorination.
Problem 3: The reaction is sluggish or does not initiate.
Possible Cause: Inefficient initiation of the radical chlorination process or impure starting materials.
Solutions:
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Check Initiator/Light Source: If using a radical initiator (e.g., AIBN), ensure it is fresh and has been stored correctly. For photochemical reactions, check the output and age of the lamp.
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Purify Starting Material and Solvent: Impurities in the thietane 1,1-dioxide or the solvent can inhibit the radical chain reaction. Ensure the starting material is of high purity and the solvent is dry and free of radical scavengers.
Byproduct Summary
| Byproduct Name | Structure | Formation Pathway |
| 3-Monochlorothietane 1,1-dioxide | Incomplete dichlorination of thietane 1,1-dioxide. | |
| 3-Chlorothiete 1,1-dioxide | Dehydrochlorination of this compound.[2] | |
| Tri/Tetra-chlorinated thietane 1,1-dioxide | Multiple Cl atoms on the ring | Over-chlorination of the starting material. |
| Dimethyl sulfone | Impurity from the synthesis of the starting material.[1] |
Experimental Protocols
Key Experiment: Dichlorination of Thietane 1,1-dioxide
This is a representative protocol based on general principles of free-radical chlorination. The specific conditions may require optimization.
Materials:
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Thietane 1,1-dioxide
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Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)
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Radical initiator (e.g., azobisisobutyronitrile, AIBN) or a UV lamp
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Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
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Inert gas (e.g., nitrogen or argon)
Procedure:
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In a reaction vessel equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, dissolve thietane 1,1-dioxide in the anhydrous solvent.
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Add the radical initiator to the solution.
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Slowly add the chlorinating agent (e.g., 2.2 equivalents of sulfuryl chloride) to the reaction mixture at room temperature.
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If using photochemical initiation, place the reaction vessel under a UV lamp. If using a chemical initiator, gently heat the mixture to a temperature appropriate for the decomposition of the initiator (e.g., ~70-80 °C for AIBN).
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Monitor the reaction progress by GC-MS or ¹H NMR to observe the disappearance of the starting material and the formation of the monochloro and dichloro products.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully quench any remaining chlorinating agent (e.g., by slow addition to a cold, dilute solution of sodium bisulfite).
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Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the this compound from the crude mixture by a suitable method, such as recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 3,3-Dichlorothietane 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3,3-Dichlorothietane 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The synthesis often starts from thietane-3-one, which is a commercially available and relatively inexpensive precursor. This starting material can then undergo oxidation and chlorination steps to yield the desired product.
Q2: What are the key reaction steps in the synthesis of this compound?
The synthesis generally involves two main steps:
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Oxidation: The sulfur atom in the thietane ring is oxidized to a sulfone (dioxide).
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Chlorination: The two hydrogen atoms at the 3-position of the thietane 1,1-dioxide are replaced with chlorine atoms.
Q3: What oxidizing agents are commonly used for the oxidation of thietanes?
A common and effective oxidizing agent for converting thietanols to thietane dioxides is meta-chloroperoxybenzoic acid (m-CPBA).[1] Hydrogen peroxide has also been reported as an oxidizing agent in the presence of a suitable acid and catalyst.[2]
Q4: What chlorinating agents are suitable for the dichlorination of thietane 1,1-dioxide?
While specific conditions for 3,3-dichlorination were not detailed in the provided search results, a common approach for such transformations involves the use of chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., light irradiation) or with a catalyst. The synthesis of 3-chlorothietane 1,1-dioxide has been achieved using thionyl chloride (SOCl₂) on 3-hydroxythietane 1,1-dioxide.[2]
Q5: What are the potential side reactions to be aware of during the synthesis?
A significant side reaction to consider is the formation of thiete 1,1-dioxide derivatives through elimination, especially at elevated temperatures.[1][3][4] In the synthesis of 3,3-disubstituted thietane dioxides, this elimination pathway can compete with the desired substitution reaction. Careful control of reaction temperature is crucial to minimize this side product.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Incomplete oxidation of the starting material. | - Increase the equivalents of the oxidizing agent (e.g., m-CPBA).- Extend the reaction time for the oxidation step.- Ensure the reaction temperature is optimal for the chosen oxidizing agent. |
| Incomplete chlorination. | - Increase the equivalents of the chlorinating agent.- If using photochemical methods, ensure sufficient light intensity and reaction time.- Consider using a different chlorinating agent or adding a radical initiator. | |
| Formation of side products, such as 3-chlorothiete 1,1-dioxide. | - Optimize the reaction temperature; higher temperatures can favor elimination.[1][3]- Use a non-basic reaction medium to suppress elimination reactions. | |
| Presence of starting material (thietane-3-one or thietane 1,1-dioxide) in the final product | Incomplete reaction in one or both steps. | - Review the stoichiometry of reagents in both the oxidation and chlorination steps.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion before workup. |
| Difficulty in purifying the final product | Co-elution of the product with side products or starting materials. | - Employ flash column chromatography with a carefully selected solvent system. A gradient elution might be necessary.- Consider recrystallization from a suitable solvent system to purify the solid product. |
| Formation of a significant amount of thiete 1,1-dioxide | The reaction conditions favor elimination over substitution. | - Lower the reaction temperature during the chlorination step.[1][3]- Choose a chlorinating agent and solvent system that minimizes basicity. |
Experimental Protocols
General Procedure for Oxidation of Thietan-3-ol to 3-Hydroxythietane 1,1-dioxide
This protocol is adapted from the synthesis of 3-hydroxy-3-arylthietane 1,1-dioxides.[1]
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Dissolve the thietan-3-ol (1.0 equiv) in dichloromethane (CH₂Cl₂) to a concentration of 0.13 M.
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Cool the solution to 0 °C in an ice bath.
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Add meta-chloroperoxybenzoic acid (m-CPBA) (3.0 equiv) portion-wise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 3.5 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography.
General Procedure for the Synthesis of 3-Chlorothietane 1,1-dioxide from 3-Hydroxythietane 1,1-dioxide
This protocol is based on a patented method.[2]
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To a solution of 3-hydroxythietane 1,1-dioxide in chlorobenzene, add 3-picoline at room temperature under an inert atmosphere.
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Heat the reaction mixture to 60-65 °C.
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Add thionyl chloride (SOCl₂) to the heated mixture.
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After the reaction is complete (monitor by TLC or other suitable methods), concentrate the reaction mixture under reduced pressure.
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Quench the residue by adding ice-cold water.
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Filter the resulting solid and dry to obtain 3-chlorothietane 1,1-dioxide.
Visualizations
References
Technical Support Center: Synthesis of 3,3-Dichlorothietane 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 3,3-Dichlorothietane 1,1-dioxide. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, particularly following the established method of direct chlorination of thietane 1,1-dioxide.
Issue 1: Low or No Yield of this compound
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Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the possible causes and solutions?
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Answer: Low or no yield can stem from several factors throughout the experimental process. A systematic check of the following is recommended:
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Starting Material Quality: Ensure the thietane 1,1-dioxide is pure and dry. Impurities can interfere with the radical chlorination reaction.
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Reaction Conditions:
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Irradiation: The use of a 250-W sunlamp is critical for initiating the chlorination.[1] Ensure the lamp is positioned as close as possible to the reaction flask without touching it to provide sufficient energy for radical formation.[1]
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Chlorine Gas Flow: A moderate and consistent flow of chlorine gas is necessary. Too slow a flow may result in an incomplete reaction, while a very rapid flow can lead to side reactions and loss of material.
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Reaction Time: The reaction should be carefully monitored. Over-irradiation or prolonged chlorine addition can lead to the formation of over-chlorinated byproducts.[1] The reaction should be stopped shortly after the formation of a copious white precipitate.[1]
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Work-up Procedure: The product is isolated by filtration. Ensure the precipitate is thoroughly collected and washed to minimize loss.
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Issue 2: Presence of Impurities in the Final Product
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Question: My final product shows the presence of significant impurities, as identified by NMR or melting point analysis. What are these impurities and how can I avoid them?
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Answer: The primary impurity in this synthesis is the mono-chlorinated intermediate, 3-chlorothietane 1,1-dioxide, and potentially over-chlorinated products.
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Avoiding Mono-chlorinated Impurity: This impurity arises from incomplete chlorination. To drive the reaction to completion, ensure adequate irradiation time and chlorine flow. However, be mindful of the balance to avoid over-chlorination.
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Avoiding Over-chlorination: The formation of tri- or tetra-chlorinated thietane dioxides can occur with excessive reaction times or chlorine concentration.[1] It is crucial to stop the reaction promptly after the desired product precipitates.[1]
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Purification: If impurities are present, recrystallization can be attempted. The provided literature suggests collecting the product by filtration, which often yields a sufficiently pure solid.[1]
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Issue 3: Reaction Stalls or Proceeds Very Slowly
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Question: The reaction does not seem to be progressing, and I am not observing the formation of the product precipitate. What could be the issue?
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Answer: A stalled reaction is often linked to the initiation of the radical process.
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Initiation: The radical chlorination is initiated by UV light. Check that your sunlamp is functioning correctly and is positioned to provide maximum irradiation to the reaction mixture.
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Inhibitors: The presence of radical inhibitors in the starting material or solvent can quench the reaction. Ensure high-purity reagents and solvents are used.
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Temperature: While the reaction is light-initiated, very low temperatures may slow down the reaction rate. Ensure the reaction is conducted at an appropriate temperature as specified in the protocol.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and commonly cited method is the free-radical chlorination of thietane 1,1-dioxide in a suitable solvent like carbon tetrachloride, initiated by UV light.[1]
Q2: Are there alternative synthetic routes available?
A2: Yes, an alternative multi-step synthesis starting from 2-(chloromethyl)oxirane (epichlorohydrin) has been described. This route involves the formation of thietan-3-ol, followed by oxidation to 3-hydroxythietane 1,1-dioxide, and subsequent chlorination.[2] However, this method involves multiple steps and may present its own challenges, such as the use of hazardous reagents and the formation of regioisomers.[2]
Q3: What are the key safety precautions to consider during this synthesis?
A3:
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Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-ventilated fume hood.[1]
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Carbon Tetrachloride: This is a hazardous solvent and should be handled with appropriate personal protective equipment in a fume hood.
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UV Radiation: Protect your eyes and skin from exposure to the UV light from the sunlamp.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by the formation of a white precipitate of this compound.[1] Thin Layer Chromatography (TLC) can also be used to monitor the consumption of the starting material and the appearance of the product.
Q5: What is the expected yield for this reaction?
A5: The reported yield for the direct chlorination of thietane 1,1-dioxide is in the range of 49-53%.[1]
Quantitative Data Summary
Table 1: Reagents and Yield for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) | Reference |
| Thietane 1,1-dioxide | 106.14 | 5.0 g | 0.047 | 49-53 | [1] |
| Chlorine | 70.90 | Excess | - | - | [1] |
| Carbon Tetrachloride | 153.82 | 350 mL | - | - | [1] |
| Product | |||||
| This compound | 175.03 | 4.0-4.4 g | 0.023-0.025 | [1] |
Experimental Protocols
Synthesis of this compound via Direct Chlorination [1]
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Apparatus Setup: In a 500-mL, three-necked, round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and a chlorine gas bubbler, place thietane 1,1-dioxide (5.0 g, 0.047 mol).
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Solvent Addition: Add carbon tetrachloride (350 mL) to the flask.
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Reaction Initiation: Irradiate the stirred mixture with a 250-W sunlamp while bubbling chlorine gas through the solution.
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Reaction Monitoring and Completion: Continue the irradiation and chlorine addition for 1 hour. The reaction is typically complete after the formation of a significant amount of white precipitate.
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Work-up: Stop the irradiation and chlorine addition and allow the reaction mixture to cool to room temperature.
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Isolation: Collect the solid product by filtration. The resulting white solid is this compound (4.0–4.4 g, 49–53%), with a melting point of 156–158°C.
Visual Guides
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
managing the stability of 3,3-Dichlorothietane 1,1-dioxide in reactions
This technical support center provides guidance on managing the stability of 3,3-Dichlorothietane 1,1-dioxide in chemical reactions. Researchers, scientists, and drug development professionals can find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is principally utilized as a precursor in the synthesis of 3-chlorothiete 1,1-dioxide. This transformation is typically achieved through a dehydrochlorination reaction.
Q2: What are the main stability concerns with this compound?
The primary stability concern is its susceptibility to base-induced elimination of hydrogen chloride (HCl) to form 3-chlorothiete 1,1-dioxide. It is also sensitive to heat and may be reactive towards certain nucleophiles. While 3,3-disubstituted thietane 1,1-dioxides are generally stable, the presence of two chlorine atoms at the 3-position makes this compound prone to elimination.[1]
Q3: How should this compound be stored?
To minimize decomposition, it should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from bases, moisture, and reactive nucleophiles.
Q4: What are the expected decomposition products of this compound?
The major decomposition product under basic conditions is 3-chlorothiete 1,1-dioxide. Further decomposition or side reactions may occur depending on the specific reaction conditions and the reagents present.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction with a nucleophile. | Decomposition of this compound via elimination. | Ensure the reaction is run under neutral or acidic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base and maintain a low temperature. |
| Formation of a significant amount of 3-chlorothiete 1,1-dioxide as a byproduct. | The reaction conditions (e.g., temperature, base) are promoting the elimination reaction. | Lower the reaction temperature. Use a weaker, non-nucleophilic base. Reduce the reaction time. |
| The starting material is fully consumed, but multiple unknown products are observed. | The reaction temperature may be too high, leading to thermal decomposition or side reactions of the elimination product. | Optimize the reaction temperature by running it at a lower temperature for a longer duration. Use a well-controlled heating system. |
| Difficulty in purifying the product from the reaction mixture. | The product may be unstable to the purification conditions (e.g., silica gel chromatography). | Consider alternative purification methods such as crystallization or distillation under reduced pressure. If using chromatography, consider using a less acidic stationary phase like alumina or passivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general understanding of the chlorination of thietane 1,1-dioxide.
Materials:
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Thietane 1,1-dioxide
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Sulfuryl chloride (SO₂Cl₂)
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Azobisisobutyronitrile (AIBN) or UV light initiation
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Anhydrous dichloromethane (DCM)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Dissolve thietane 1,1-dioxide in anhydrous DCM in a flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
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Add a catalytic amount of AIBN to the solution.
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Slowly add sulfuryl chloride (2.2 equivalents) to the solution at room temperature.
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Initiate the reaction by heating the mixture to reflux or by irradiation with a UV lamp.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully quench the excess sulfuryl chloride by the slow addition of water.
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Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography on silica gel.
Dehydrochlorination to 3-Chlorothiete 1,1-dioxide
This protocol outlines the conversion of this compound to its corresponding thiete.
Materials:
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This compound
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Triethylamine (Et₃N) or another non-nucleophilic base
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Anhydrous diethyl ether or dichloromethane
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Dissolve this compound in the chosen anhydrous solvent in a flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of triethylamine (1.1 equivalents) in the same solvent to the cooled solution with stirring.
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Allow the reaction to stir at 0 °C and monitor its progress by TLC.
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Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
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Wash the filtrate with cold dilute HCl, then with water, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature to obtain the crude 3-chlorothiete 1,1-dioxide.
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Further purification can be achieved by careful column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the synthesis and subsequent reaction of this compound.
Caption: Primary decomposition pathway of this compound.
References
Technical Support Center: Nucleophilic Attack on 3,3-Dichlorothietane 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3,3-dichlorothietane 1,1-dioxide. The following information is curated to address common experimental challenges and provide standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low to no conversion of the this compound starting material. What are the likely causes and solutions?
A: Low reactivity can stem from several factors. Firstly, the carbon atom at the 3-position of the thietane dioxide ring is sterically hindered and electronically influenced by the two chlorine atoms and the sulfone group.
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Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride leaving groups. Consider using a stronger nucleophile or converting the existing one to a more reactive form (e.g., deprotonating an alcohol or thiol to its corresponding alkoxide or thiolate). Thiols, for instance, are excellent nucleophiles for reactions with thietane derivatives.[1][2][3][4]
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Inadequate Temperature: Some reactions, particularly with less reactive nucleophiles, may require higher temperatures to overcome the activation energy barrier. A gradual increase in reaction temperature (e.g., in 10-20 °C increments) is recommended. However, be aware that higher temperatures can also promote side reactions.[1][2]
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Catalyst Inefficiency: For certain nucleophiles, particularly neutral ones like alcohols or arenes, a Lewis or Brønsted acid catalyst may be necessary to activate the substrate.[1][5][6] Catalysts like calcium(II) or iron(III) salts have proven effective in activating similar 4-membered rings for nucleophilic attack.[1][5]
Q2: I'm observing a significant amount of a side product, likely from an elimination reaction. How can this be minimized?
A: The formation of thiete 1,1-dioxide derivatives through the elimination of HCl is a common side reaction.[1][5] This is particularly prevalent with hindered nucleophiles or under harsh reaction conditions.
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Temperature Control: Elevated temperatures often favor elimination over substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial for minimizing this byproduct.[2]
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Choice of Base/Nucleophile: If a base is used to deprotonate your nucleophile, consider using a non-hindered, non-nucleophilic base to avoid promoting elimination. The inherent basicity of the nucleophile itself can also be a factor.
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Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO can favor S_N2 reactions, while non-polar solvents might require higher temperatures, potentially leading to more elimination.
Q3: My reaction is yielding a mixture of mono- and di-substituted products. How can I improve selectivity for the di-substituted product?
A: Achieving complete di-substitution requires overcoming the decreased reactivity of the mono-substituted intermediate.
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Stoichiometry: Ensure you are using a sufficient excess of the nucleophile (e.g., 2.2 to 3.0 equivalents) to drive the reaction to completion.
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Reaction Time and Temperature: A longer reaction time or a modest increase in temperature after the initial substitution may be necessary to facilitate the second substitution. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
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Stepwise Addition: In some cases, a stepwise approach where the mono-substituted product is isolated first and then subjected to a second reaction under more forcing conditions can provide a cleaner outcome.
Data Presentation: Reaction Condition Optimization
The following tables summarize optimized conditions for nucleophilic substitution on related 3-substituted thietane 1,1-dioxides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst and Temperature on a Model Friedel-Crafts Reaction
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield of Substituted Product (%) | Yield of Elimination Product (%) |
| 1 | LiNTf₂ (10) | CH₂Cl₂ | 25 | Low | High |
| 2 | Ca(NTf₂)₂ (5) | CH₂Cl₂ | 25 | ~60 | ~30 |
| 3 | Fe(OTf)₃ (5) | CH₂Cl₂ | 25 | ~70 | ~25 |
| 4 | Tf₂NH (10) | CH₂Cl₂ | 25 | ~75 | ~20 |
| 5 | Ca(NTf₂)₂ (5) | Toluene | 60 | High | Minimized |
Data adapted from studies on 3-aryl-thietan-3-ol dioxides, which proceed via a carbocation intermediate similar to what might be expected with a chloride leaving group under Lewis acid catalysis.[1][5]
Table 2: General Conditions for Different Nucleophile Classes
| Nucleophile Type | Catalyst | Solvent | Typical Temperature | Key Considerations |
| Thiols (Aromatic & Aliphatic) | Ca(NTf₂)₂ (5 mol %) | Toluene | 40 - 110 °C | Generally high yielding. Less electron-rich substrates may require higher temperatures.[1][2] |
| Alcohols (Primary & Benzylic) | Tf₂NH (10 mol %) | MeCN | Room Temp - 40 °C | Direct application of Lewis acid conditions is often unsuccessful; Brønsted acid catalysis is preferred.[1][2] |
| Arenes (Phenols, Electron-rich) | Ca(NTf₂)₂ (5 mol %) | Toluene | 40 - 60 °C | Electron-poor arenes are generally unsuccessful and lead to elimination products.[2] |
| Amines | N/A (Direct Reaction) | Aprotic Polar (e.g., DMF) | 25 - 80 °C | Can act as both nucleophile and base. Over-alkylation is a potential issue.[7] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Thiol Nucleophile
This protocol is adapted from the successful alkylation of 3-hydroxy-thietane 1,1-dioxides and serves as a robust starting point for reactions with this compound.[2]
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Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 0.20 mmol).
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Reagent Addition: Add the thiol nucleophile (2.5 equiv, e.g., 0.50 mmol) and the chosen solvent (e.g., Toluene, 0.5 M).
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Catalyst Addition: If required, add the catalyst, for example, Calcium(II) bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂, 0.05 equiv, e.g., 0.01 mmol).
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Reaction Conditions: Seal the vial under an inert atmosphere (Argon or Nitrogen) and heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress periodically using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR of an aliquot).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3,3-disubstituted thietane 1,1-dioxide.
Visualizations
Caption: General reaction pathway for nucleophilic attack.
Caption: A workflow for troubleshooting low-yield reactions.
Caption: Catalyst selection guide based on nucleophile class.
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 3,3-Dichlorothietane 1,1-dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dichlorothietane 1,1-dioxide. The information provided is intended to help prevent the decomposition of this compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
This compound is a heterocyclic compound containing a four-membered thietane ring with two chlorine atoms and a sulfone group. It serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The strained ring system and the presence of reactive chlorine atoms make it a versatile intermediate for introducing the thietane dioxide moiety into larger molecules.
Q2: What are the primary signs of decomposition of this compound?
Signs of decomposition can include:
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Discoloration: A change from a colorless or white solid to a yellowish or brownish hue.
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Change in physical state: The material may become sticky or oily.
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Odor: A sharp, acidic odor may be detected due to the formation of hydrogen chloride gas.
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Inconsistent analytical data: Broadening of peaks in NMR spectra, appearance of unexpected signals, or changes in retention time in chromatography.
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Reduced reactivity: The compound may show diminished performance in subsequent synthetic steps.
Q3: What are the main causes of decomposition?
The decomposition of this compound is primarily initiated by:
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Exposure to moisture (hydrolysis): The presence of water can lead to the formation of hydrochloric acid and other degradation products.
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Elevated temperatures (thermal decomposition): High temperatures can promote elimination reactions and ring-opening.
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Exposure to bases (dehydrochlorination): Basic conditions can facilitate the elimination of hydrogen chloride.
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Exposure to light (photodegradation): UV radiation can potentially induce decomposition pathways.
Troubleshooting Guides
Issue 1: The compound has turned yellow and has an acidic smell.
| Possible Cause | Troubleshooting Step | Prevention |
| Hydrolysis due to exposure to atmospheric moisture. | The compound has likely undergone partial decomposition. It is recommended to purify the material by recrystallization from a dry, non-polar solvent under an inert atmosphere (e.g., nitrogen or argon). | Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent. Handle the compound in a glove box or under a stream of inert gas. |
| Dehydrochlorination from exposure to basic contaminants. | If purification is not feasible, the material may need to be discarded. The presence of acidic byproducts can interfere with subsequent reactions. | Ensure all glassware is clean and free of basic residues. Use anhydrous, neutral solvents for reactions and work-up procedures. |
Issue 2: The reaction yields are consistently low when using this compound.
| Possible Cause | Troubleshooting Step | Prevention |
| Decomposition during the reaction. | Analyze the crude reaction mixture for byproducts indicative of decomposition (e.g., elimination products). Consider lowering the reaction temperature or reducing the reaction time. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. If the reaction requires elevated temperatures, conduct a small-scale experiment to determine the thermal stability of the compound under the specific reaction conditions. |
| Poor quality of the starting material. | Check the purity of the this compound by a suitable analytical method (e.g., NMR, GC-MS). If impurities are detected, purify the compound before use. | Purchase the compound from a reputable supplier and store it under the recommended conditions. |
Data Presentation
The following table summarizes the expected relative stability of this compound under various conditions. This data is qualitative and intended to guide experimental design and storage.
| Condition | Parameter | Expected Stability | Potential Decomposition Products |
| Storage | Temperature | High at <4 °C; Decreases with increasing temperature. | 3-Chloro-2H-thiete 1,1-dioxide, HCl |
| Atmosphere | Stable under inert gas (N₂, Ar); Decomposes in the presence of moisture. | Hydrolysis products, HCl | |
| Light | Moderate; prolonged exposure to UV light may cause degradation. | Radical species, unspecified byproducts | |
| Reaction | pH | Relatively stable in neutral to slightly acidic media; Unstable in basic media. | 3-Chloro-2H-thiete 1,1-dioxide |
| Solvents | Stable in dry, non-polar aprotic solvents; Less stable in protic and polar solvents. | Solvolysis products |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
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Receipt and Inspection: Upon receiving the compound, inspect the container for any signs of damage or improper sealing.
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Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a positive pressure of an inert gas like nitrogen or argon.
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Storage: Store the compound in its original, tightly sealed container. Place the container inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™). For long-term storage, keep the desiccator in a refrigerator at 2-8 °C.
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Dispensing: Use clean, dry spatulas and glassware for dispensing the compound. Avoid using the same tools for other chemicals to prevent cross-contamination.
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Sealing: After dispensing, purge the container with an inert gas before tightly resealing.
Protocol 2: Setting up a Reaction with this compound
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Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.
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Solvent Preparation: Use anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).
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Reagent Addition: Add the this compound to the reaction vessel under a counterflow of inert gas.
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Temperature Control: If the reaction requires heating, use a controlled heating mantle and monitor the temperature closely. Avoid localized overheating.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS) to avoid prolonged reaction times at elevated temperatures.
Mandatory Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workflow for preventing decomposition during experiments.
Technical Support Center: Scale-Up Synthesis of 3,3-Dichlorothietane 1,1-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3,3-Dichlorothietane 1,1-dioxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound. A common synthetic route involves the dichlorination of thietane 1,1-dioxide.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete chlorination. - Formation of byproducts such as 3-chlorothiete 1,1-dioxide through elimination.[1] - Degradation of the product under harsh reaction conditions. | - Increase the equivalents of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) incrementally. - Optimize reaction temperature; lower temperatures may favor dichlorination over elimination. - Monitor the reaction progress closely using techniques like GC-MS or NMR to avoid prolonged reaction times. |
| Formation of Monochloro- Species (3-Chlorothietane 1,1-dioxide) | - Insufficient amount of chlorinating agent. - Non-homogenous reaction mixture. | - Ensure accurate stoichiometry of the chlorinating agent. - Improve agitation to ensure uniform mixing, especially in larger reactors. - Consider a staged addition of the chlorinating agent. |
| Presence of Over-chlorinated Byproducts | - Excess of chlorinating agent. - "Hot spots" in the reactor leading to uncontrolled reactions. | - Carefully control the stoichiometry of the chlorinating agent. - Ensure efficient heat dissipation and temperature control throughout the reactor. - Consider using a milder chlorinating agent. |
| Difficulties in Product Isolation and Purification | - The product may be a solid that is difficult to handle.[1] - Co-crystallization with byproducts. - Residual solvent or reagents. | - For solid products, filtration and washing with a non-polar solvent can be effective. - Recrystallization from a suitable solvent system (e.g., isopropanol/water) may be necessary to improve purity. - Employ techniques like co-distillation with a suitable solvent to remove volatile impurities under reduced pressure.[2] |
| Reaction Stalls or is Sluggish | - Low reaction temperature. - Poor quality of reagents or solvents. - Presence of inhibitors. | - Gradually increase the reaction temperature while monitoring for byproduct formation. - Ensure all reagents and solvents are of appropriate purity and anhydrous where necessary. - Purify starting materials if they are suspected to contain inhibitors. |
| Safety Concerns on Scale-up | - Use of hazardous reagents like thionyl chloride or sulfuryl chloride. - Exothermic reaction. - Evolution of corrosive gases (e.g., HCl, SO2). | - Conduct a thorough hazard analysis before scale-up. - Ensure adequate cooling capacity and emergency quenching procedures are in place. - Use a well-ventilated fume hood or a closed system with a scrubber to handle off-gassing. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the scale-up synthesis of this compound?
A1: A common and practical starting material is thietane 1,1-dioxide.[1] This precursor can be prepared from thietane using oxidizing agents like tungstic acid and hydrogen peroxide.[2]
Q2: Which chlorinating agents are suitable for this synthesis on a larger scale?
A2: For dichlorination at the 3-position of thietane 1,1-dioxide, common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) with a suitable initiator. The choice of agent will depend on the desired reaction conditions and selectivity.
Q3: What are the typical reaction conditions for the chlorination of thietane 1,1-dioxide?
A3: The reaction is typically carried out in a chlorinated solvent such as dichloromethane or chloroform. The temperature needs to be carefully controlled, often starting at low temperatures (e.g., 0-5 °C) during the addition of the chlorinating agent and then gradually warming to room temperature or slightly above to drive the reaction to completion.
Q4: How can the formation of the elimination byproduct, 3-chlorothiete 1,1-dioxide, be minimized?
A4: The formation of 3-chlorothiete 1,1-dioxide is an elimination reaction that can compete with dichlorination.[1] To minimize this, it is advisable to use non-basic reaction conditions and maintain a lower reaction temperature.
Q5: What are the recommended purification methods for this compound on a larger scale?
A5: On a larger scale, purification often involves crystallization. After quenching the reaction and removing the solvent, the crude product can be recrystallized from a suitable solvent system. For related compounds like 3-hydroxy thietane 1,1-dioxide, crystallization from isopropanol has been reported to be effective.[2] Column chromatography is generally not practical for large quantities.
Q6: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A6: Yes, several safety precautions are crucial. The chlorination reaction can be exothermic and may release corrosive gases like HCl. It is essential to have robust temperature control and an efficient gas scrubbing system. The use of highly toxic and flammable reagents that have been used in the synthesis of related precursors, such as hydrogen sulfide, should be avoided in favor of safer alternatives for industrial-scale production.[2]
Experimental Protocol: Synthesis of this compound from Thietane 1,1-dioxide (Illustrative)
Disclaimer: This is an illustrative protocol and should be optimized for specific laboratory and scale-up conditions.
Step 1: Oxidation of Thietane to Thietane 1,1-dioxide
A detailed procedure for this step can be adapted from literature methods for the oxidation of thietane using tungstic acid and hydrogen peroxide.[2]
Step 2: Dichlorination of Thietane 1,1-dioxide
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a gas outlet connected to a scrubber is charged with thietane 1,1-dioxide (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.
-
Reagent Addition: Sulfuryl chloride (2.2 eq.) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to slowly warm to room temperature. The reaction progress is monitored by GC-MS.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Isolation: The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Navigating the Nuances of 3,3-Dichlorothietane 1,1-Dioxide Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The growing interest in novel four-membered heterocyclic scaffolds in drug discovery has brought 3,3-dichlorothietane 1,1-dioxide to the forefront as a versatile building block. However, its unique reactivity profile, particularly during reaction work-up, can present challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the work-up of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Hydrolysis of the gem-dichloro group: Aqueous basic conditions during work-up can lead to the hydrolysis of the starting material or product to the corresponding ketone.[1][2][3] | • Use a non-aqueous work-up if possible. • If an aqueous work-up is necessary, maintain a neutral or slightly acidic pH. A wash with a saturated solution of a mild acid salt like ammonium chloride (NH₄Cl) is recommended over strong bases.[4] • Minimize the duration of contact with the aqueous phase. |
| 2. Dehydrochlorination: The presence of a strong, non-nucleophilic base can lead to the elimination of HCl, forming 3-chlorothiete 1,1-dioxide as a byproduct. | • Avoid strong, non-nucleophilic bases during the reaction and work-up. • If a base is required, consider a weaker, hindered base. | |
| 3. Incomplete Reaction: The reaction may not have gone to completion. | • Monitor the reaction progress carefully using appropriate analytical techniques (e.g., TLC, LC-MS, NMR). • Consider extending the reaction time or increasing the temperature, if the stability of the reactants and products allows. | |
| Presence of Thietan-3-one 1,1-dioxide as a Major Byproduct | Hydrolysis of the gem-dichloro moiety: The gem-dichloro group is susceptible to hydrolysis, particularly under basic aqueous conditions, to form the corresponding ketone.[1][2][3] | • Perform the work-up under strictly anhydrous conditions. • If an aqueous wash is unavoidable, use brine or a saturated ammonium chloride solution instead of basic solutions like sodium bicarbonate.[4] • If the byproduct has already formed, it can often be separated from the desired product by column chromatography due to the significant difference in polarity. |
| Formation of a Complex Mixture of Products | 1. Instability of the thietane ring: The four-membered ring can be sensitive to certain reagents or conditions, leading to ring-opening or other side reactions. | • Maintain mild reaction and work-up conditions. Avoid high temperatures and strong acids or bases unless the protocol specifically calls for them. • Carefully select reagents that are compatible with the thietane dioxide scaffold. |
| 2. Multiple reaction pathways: The substrate may be undergoing competing reactions. | • Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired transformation. • Consider the use of a catalyst to enhance the selectivity of the reaction. | |
| Difficulty in Separating the Product from Unreacted Starting Material | Similar polarity: The desired product and the unreacted this compound may have very similar polarities. | • Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. • Consider derivatizing the product to alter its polarity before purification. • If the product is a solid, recrystallization may be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to perform an aqueous work-up for reactions involving this compound?
A1: No, and in many cases, a non-aqueous work-up is preferable to avoid potential hydrolysis of the gem-dichloro group. If the reaction solvent is volatile and the byproducts are non-ionic, direct evaporation of the solvent followed by purification (e.g., column chromatography) may be sufficient.
Q2: What is the best way to quench a reaction involving this compound?
A2: The choice of quenching agent depends on the specific reaction conditions.
-
For reactions run under neutral or acidic conditions, quenching can often be done by pouring the reaction mixture into cold water or a saturated aqueous solution of ammonium chloride.[4]
-
For reactions involving organometallic reagents, a careful, dropwise addition of a saturated ammonium chloride solution at low temperature is recommended.
-
Avoid quenching with basic solutions like sodium bicarbonate or sodium hydroxide, as this can promote hydrolysis of the dichloro group.
Q3: How can I remove excess amine or thiol nucleophile after the reaction?
A3:
-
Excess Amine: An acidic wash (e.g., with dilute HCl) will protonate the amine, making it water-soluble and easily removable in the aqueous phase. However, ensure your product is stable to acidic conditions.
-
Excess Thiol: Thiols can sometimes be removed by washing with a dilute solution of a mild oxidizing agent or by forming a salt with a base that can be washed away. Alternatively, specific scavengers can be used.
Q4: What are the recommended conditions for column chromatography of products derived from this compound?
A4: The choice of eluent for column chromatography will depend on the polarity of the product. A typical starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A gradual increase in the proportion of the polar solvent (gradient elution) is often effective in separating the desired product from unreacted starting material and byproducts.
Experimental Workflows and Logical Relationships
To provide a clearer understanding of the decision-making process during work-up, the following diagrams illustrate key workflows.
Caption: Decision tree for selecting an appropriate work-up procedure.
Caption: Troubleshooting guide for common byproduct formation.
Detailed Experimental Protocols
The following are generalized protocols that should be adapted based on the specific reaction being performed.
General Protocol for Aqueous Work-up (Neutral or Mildly Acidic)
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride or brine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Non-Aqueous Work-up
-
Filtration (if applicable): If the reaction mixture contains solid byproducts (e.g., salts), filter the mixture through a pad of celite or silica gel, washing with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Directly purify the crude residue by column chromatography or recrystallization.
By understanding the key reactivity of this compound and anticipating potential side reactions, researchers can confidently design and execute their synthetic strategies, leading to higher yields and purer products. This guide serves as a starting point for troubleshooting, and specific optimizations may be required for individual transformations.
References
Validation & Comparative
Validating the Molecular Structure of 3,3-Dichlorothietane 1,1-dioxide: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of the spectroscopic methods used to validate the structure of 3,3-Dichlorothietane 1,1-dioxide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside experimental data for structurally analogous compounds to provide a robust framework for structural verification.
The thietane 1,1-dioxide scaffold is a key structural motif in medicinal chemistry, and the introduction of geminal dichloro substituents at the 3-position significantly influences the molecule's chemical and physical properties. Accurate structural confirmation is therefore paramount. This guide will delve into the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound, comparing these predictions with the known spectral features of Thietane 1,1-dioxide and 3-Chlorothietane 1,1-dioxide.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its analogues.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-2, H-4 | 4.0 - 4.5 | - | Singlet |
| Thietane 1,1-dioxide | H-2, H-4 | - | ~3.4 | Triplet |
| H-3 | - | ~2.4 | Quintet | |
| 3-Chlorothietane 1,1-dioxide | H-2, H-4 (cis to Cl) | - | ~4.2 | Multiplet |
| H-2, H-4 (trans to Cl) | - | ~3.8 | Multiplet | |
| H-3 | - | ~4.8 | Multiplet |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| This compound | C-2, C-4 | 65 - 75 | - |
| C-3 | 85 - 95 | - | |
| Thietane 1,1-dioxide | C-2, C-4 | - | ~55 |
| C-3 | - | ~25 | |
| 3-Chlorothietane 1,1-dioxide | C-2, C-4 | - | ~60 |
| C-3 | - | ~70 |
Table 3: Key IR Absorption Frequencies (Predicted vs. Experimental)
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| This compound | SO₂ Symmetric Stretch | 1120 - 1160 | - |
| SO₂ Asymmetric Stretch | 1300 - 1350 | - | |
| C-Cl Stretch | 650 - 850 | - | |
| Thietane 1,1-dioxide | SO₂ Symmetric Stretch | - | ~1130 |
| SO₂ Asymmetric Stretch | - | ~1310 | |
| 3-Chlorothietane 1,1-dioxide | SO₂ Symmetric Stretch | - | ~1135 |
| SO₂ Asymmetric Stretch | - | ~1320 | |
| C-Cl Stretch | - | ~700 |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Method | Predicted Key Fragments (m/z) |
| This compound | EI-MS | [M]⁺ (isotopic pattern for 2 Cl), [M-SO₂]⁺, [M-Cl]⁺, [M-SO₂-Cl]⁺ |
| Thietane 1,1-dioxide | EI-MS | [M]⁺, [M-SO₂]⁺, [C₂H₄]⁺ |
| 3-Chlorothietane 1,1-dioxide | EI-MS | [M]⁺ (isotopic pattern for 1 Cl), [M-SO₂]⁺, [M-Cl]⁺, [M-SO₂-HCl]⁺ |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural elucidation of thietane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, while liquid or dissolved samples can be analyzed between NaCl or KBr plates.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically acquired on a mass spectrometer with an ionization energy of 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
Visualization of the Validation Workflow
The logical flow for validating the structure of this compound using the described spectroscopic methods is illustrated in the following diagram.
Caption: Workflow for the spectroscopic validation of this compound.
This guide provides a foundational framework for the structural validation of this compound. By comparing experimentally obtained spectra with the predicted data and the spectra of known analogs, researchers can confidently confirm the structure of this and other related novel chemical entities.
A Comparative Guide to the Reactivity of 3,3-Dichlorothietane 1,1-Dioxide as an Electrophile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophilic reactivity of 3,3-dichlorothietane 1,1-dioxide. Due to the limited availability of direct kinetic studies on this specific compound, this comparison is based on its structural features and the known reactivity of related chemical motifs, such as cyclic sulfones and gem-dihalides. We present a qualitative comparison with other common electrophiles and propose experimental protocols for quantitative assessment.
Structural Analysis and Predicted Reactivity
This compound is a unique electrophile possessing several structural features that contribute to its reactivity:
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Sulfone Group: The sulfone moiety is a powerful electron-withdrawing group. This electronic effect significantly increases the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack. The sulfone group's ability to stabilize a negative charge on an adjacent carbon can also influence reaction pathways.
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Gem-Dihalide: The presence of two chlorine atoms on the same carbon (a gem-dihalide arrangement) makes this position a prime target for nucleophilic substitution.[1][2] Gem-dihalides can undergo hydrolysis to form carbonyl compounds.[1] The two chlorine atoms can act as leaving groups, potentially in a stepwise or concerted manner depending on the nucleophile and reaction conditions.
-
Four-Membered Thietane Ring: The thietane ring is strained. Reactions that lead to the opening of this ring are often thermodynamically favorable. This inherent ring strain can be a driving force in reactions with certain nucleophiles.
These features suggest that this compound is a highly activated electrophile, likely to react with a wide range of nucleophiles such as amines, thiols, and carbanions.
Qualitative Comparison with Other Electrophiles
The unique combination of functional groups in this compound distinguishes it from other common electrophiles. The following table provides a qualitative comparison based on their general reactivity profiles.
| Electrophile Class | Example Structure | Primary Reaction Type(s) | Key Reactivity Drivers |
| This compound | Nucleophilic Substitution (SN2), Elimination, Ring-Opening | Sulfone activation, Two leaving groups, Ring strain | |
| Alkyl Monohalides | Nucleophilic Substitution (SN1/SN2), Elimination (E1/E2) | Nature of leaving group, Steric hindrance[3] | |
| Vicinal Dihalides | Dehydrohalogenation to alkenes, Nucleophilic Substitution | Arrangement on adjacent carbons promotes elimination[1] | |
| α,β-Unsaturated Sulfones | Michael (Conjugate) Addition | Electron-withdrawing sulfone group activates the double bond[4] | |
| Epoxides | Nucleophilic Ring-Opening | High ring strain |
Proposed Reaction Pathways
Given its structure, this compound can be expected to undergo several types of reactions depending on the nucleophile and conditions. A primary pathway would involve a nucleophilic attack on the C3 carbon, leading to the displacement of one or both chloride ions.
Suggested Experimental Protocols for Reactivity Assessment
To quantitatively assess the reactivity of this compound, a competitive inhibition kinetic assay is recommended. This method allows for the relative reactivity of multiple electrophiles to be determined under identical conditions.
Protocol: Competitive Kinetic Assay
Objective: To determine the relative reaction rates of this compound and a reference electrophile (e.g., iodoacetamide) with a common nucleophile (e.g., N-acetylcysteine).
Materials:
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This compound
-
Reference electrophile (e.g., iodoacetamide)
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Nucleophile (e.g., N-acetylcysteine)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system
Procedure:
-
Solution Preparation: Prepare stock solutions of the nucleophile, this compound, and the reference electrophile in a suitable solvent (e.g., DMSO), and then dilute to final concentrations in phosphate buffer.
-
Reaction Initiation: In a temperature-controlled vial (e.g., 25°C), combine the nucleophile solution with a mixture of this compound and the reference electrophile to initiate the reaction.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by LC-MS/MS to quantify the concentration of the unreacted nucleophile and/or the formation of the respective adducts.
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Data Analysis: Plot the concentration of the nucleophile versus time for each electrophile. The relative reactivity can be determined by comparing the second-order rate constants calculated from the data.[5]
Conclusion
This compound presents a compelling profile as a highly reactive and versatile electrophile. The combination of a strained four-membered ring, a potent electron-withdrawing sulfone group, and two leaving groups on a single carbon atom suggests a rich and complex reaction chemistry. While direct comparative kinetic data is not yet available in the literature, its structural attributes indicate a high potential for use in organic synthesis and as a scaffold in drug discovery. The experimental protocols outlined in this guide provide a clear path for the quantitative characterization of its reactivity, which is essential for unlocking its full potential as a chemical tool. Experimental validation of the predicted reactivity is a crucial next step for the scientific community.
References
In-depth Kinetic Data for 3,3-Dichlorothietane 1,1-dioxide Reactions Currently Unavailable in Publicly Accessible Literature
A comprehensive search for kinetic studies on reactions involving 3,3-Dichlorothietane 1,1-dioxide has revealed a significant gap in the publicly available scientific literature. Despite extensive queries, no specific experimental data on reaction rates, such as rate constants or activation energies, for this compound could be located. Consequently, a quantitative comparison with alternative reactants or reaction pathways is not possible at this time.
For researchers, scientists, and drug development professionals interested in the reactivity of this specific heterocyclic compound, this indicates an area ripe for original research. While general principles of organic chemistry suggest that the two chlorine atoms on the 3-position of the thietane 1,1-dioxide ring would make it susceptible to nucleophilic substitution, the precise kinetics governing these reactions remain uncharacterized in published studies.
General Reaction Pathway (Hypothetical)
In the absence of experimental data, a hypothetical reaction pathway for the nucleophilic substitution of this compound can be proposed. This would likely involve a stepwise substitution of the chlorine atoms by a nucleophile. The electron-withdrawing nature of the sulfone group would activate the C3 position towards nucleophilic attack.
Below is a generalized workflow representing a potential kinetic study of such a reaction.
Caption: Hypothetical workflow for a kinetic study of the reaction of this compound with a nucleophile.
Potential Areas for Future Research
The lack of kinetic data for this compound and its derivatives presents several opportunities for investigation:
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Nucleophilic Substitution Studies: A systematic study of the kinetics of reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides) would provide valuable insights into the reactivity of this compound. This would involve determining rate constants, activation parameters, and elucidating the reaction mechanism (e.g., SN1, SN2, or an addition-elimination pathway).
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Comparative Reactivity: A comparative kinetic study of a series of 3- and 3,3-substituted thietane 1,1-dioxides (e.g., with different halogen substituents) would allow for a quantitative assessment of the electronic and steric effects on the reaction rates.
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Solvent Effects: Investigating the kinetics in a range of solvents would shed light on the role of the solvent in the reaction mechanism and could be used to optimize reaction conditions.
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Computational Modeling: In conjunction with experimental studies, computational modeling could be employed to calculate reaction energy profiles and transition state geometries, providing a deeper understanding of the reaction mechanism.
Until such studies are conducted and published, a detailed comparison guide on the kinetic studies of reactions involving this compound cannot be provided. Researchers are encouraged to consult the literature for kinetic data on analogous, non-chlorinated or mono-chlorinated thietane derivatives, which may offer some qualitative insights into the potential reactivity of the title compound.
Mechanistic Insights into the Reactivity of 3,3-Dichlorothietane 1,1-Dioxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3,3-Dichlorothietane 1,1-dioxide stands as a reactive intermediate in organic synthesis, offering pathways to a variety of substituted four-membered sulfur heterocycles. Understanding the mechanistic nuances of its reactions is crucial for harnessing its synthetic potential. This guide provides a comparative analysis of the reactivity of this compound, focusing on its primary reaction pathways: dehydrochlorination and subsequent nucleophilic additions. Experimental data and detailed protocols are presented to facilitate practical application and further investigation.
Dehydrochlorination: The Gateway to Reactive Intermediates
The principal reaction of this compound is dehydrochlorination to form the highly reactive intermediate, 3-chlorothiete 1,1-dioxide. This elimination reaction is typically carried out in the presence of a base and sets the stage for a variety of subsequent transformations.
Reaction Pathway: Dehydrochlorination
The dehydrochlorination of this compound proceeds via an E2 mechanism, where a base abstracts a proton from the C2 or C4 position, followed by the concerted elimination of a chloride ion from the C3 position. The resulting product is 3-chlorothiete 1,1-dioxide, a strained and electron-deficient alkene, making it a potent Michael acceptor and dienophile.
Caption: Dehydrochlorination of this compound.
Nucleophilic Addition to 3-Chlorothiete 1,1-Dioxide: A Versatile Functionalization Strategy
Once formed, 3-chlorothiete 1,1-dioxide readily undergoes nucleophilic addition-elimination reactions or Michael additions, providing access to a diverse array of 3-substituted thietane 1,1-dioxides. The high reactivity of the double bond is attributed to the strong electron-withdrawing effect of the sulfone group.[1]
A variety of nucleophiles, including carbanions, amines, alcohols, and thiols, have been successfully employed in reactions with 3-chlorothiete 1,1-dioxide.[2]
Comparative Reactivity of Nucleophiles
While specific kinetic data for the reaction of this compound with a range of nucleophiles is not extensively documented in the literature, the general principles of nucleophilicity and basicity can be applied to predict relative reaction rates.
| Nucleophile | Product Type | Expected Relative Reactivity |
| Carbanions (e.g., malonate anion) | 3-(Disubstituted-methylidene)thietane 1,1-dioxide | High |
| Amines (e.g., piperidine) | 3-Aminothietane 1,1-dioxide | Moderate to High |
| Thiols (e.g., thiophenol) | 3-(Thio)thietane 1,1-dioxide | Moderate |
| Alcohols (e.g., ethanol) | 3-Alkoxythietane 1,1-dioxide | Low to Moderate |
Reaction Pathway: Nucleophilic Addition to 3-Chlorothiete 1,1-dioxide
The reaction with nucleophiles can proceed through two main pathways:
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Nucleophilic Addition-Elimination: The nucleophile attacks the C3 position, followed by the elimination of the chloride ion.
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Michael Addition: The nucleophile attacks the C2 position, followed by protonation.
The preferred pathway is dependent on the nature of the nucleophile and the reaction conditions.
Caption: Possible pathways for nucleophilic attack on 3-chlorothiete 1,1-dioxide.
Experimental Protocols
Synthesis of 3-Chlorothiete 1,1-Dioxide from this compound
This procedure is adapted from the literature and describes the dehydrochlorination of this compound.
Materials:
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This compound
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Triethylamine
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Diethyl ether (anhydrous)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.1 eq) in anhydrous diethyl ether to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
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Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chlorothiete 1,1-dioxide.
General Procedure for the Reaction of 3-Chlorothiete 1,1-Dioxide with Nucleophiles
This general protocol can be adapted for various nucleophiles.
Materials:
-
3-Chlorothiete 1,1-dioxide
-
Nucleophile (e.g., amine, thiol, or a carbanion precursor)
-
Appropriate solvent (e.g., THF, DMF, or acetonitrile)
-
Base (if required for deprotonating the nucleophile)
Procedure:
-
Dissolve 3-chlorothiete 1,1-dioxide (1.0 eq) in the chosen solvent under an inert atmosphere.
-
If the nucleophile requires deprotonation, treat it with a suitable base (e.g., sodium hydride for alcohols and thiols, or an appropriate base for generating carbanions) in a separate flask.
-
Add the nucleophile (or the in situ generated nucleophilic species) (1.0-1.2 eq) to the solution of 3-chlorothiete 1,1-dioxide at a suitable temperature (typically ranging from 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Work up the reaction mixture according to the nature of the product. This may involve quenching with water, extraction with an organic solvent, and purification by column chromatography.
Conclusion
The reactivity of this compound is primarily dictated by its propensity to undergo dehydrochlorination to form the versatile intermediate, 3-chlorothiete 1,1-dioxide. This intermediate serves as a valuable precursor for the synthesis of a wide range of 3-substituted thietane 1,1-dioxides through reactions with various nucleophiles. The presented information, including reaction pathways and experimental protocols, provides a foundation for researchers to explore and exploit the synthetic utility of this reactive four-membered heterocycle. Further quantitative kinetic studies would be beneficial to provide a more detailed comparative analysis of the reactivity with different nucleophiles.
References
A Comparative Guide to Assessing the Purity of Synthesized 3,3-Dichlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3,3-Dichlorothietane 1,1-dioxide, a crucial building block in medicinal chemistry and drug development. Accurate purity determination is paramount for ensuring reproducible experimental results and meeting stringent regulatory requirements. This document outlines key techniques, potential impurities, and detailed experimental protocols to assist researchers in selecting the most appropriate methods for their needs.
Introduction to Purity Assessment of this compound
The synthesis of this compound, typically achieved through the chlorination of thietane 1,1-dioxide, can result in a mixture of the desired product and several impurities. The presence of these impurities can significantly impact the outcome of subsequent reactions and the biological activity of the final compounds. Therefore, robust analytical methods are required to identify and quantify these impurities.
Based on the common synthetic route, the following are potential impurities:
-
Thietane 1,1-dioxide: Unreacted starting material.
-
3-Chlorothietane 1,1-dioxide: An intermediate and under-chlorinated by-product.
-
Over-chlorinated thietane derivatives: Resulting from excessive chlorination.
-
Solvent and reagent residues: Dependent on the specific synthetic and purification methods employed.
-
Degradation products: Such as ring-opened species (e.g., dimethyl sulfone) or elimination products (e.g., 3-chloro-2H-thiete 1,1-dioxide).
This guide will focus on chromatographic and spectroscopic techniques for the separation and identification of these potential impurities from the target compound.
Comparison of Analytical Methods
The primary methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV detection. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural confirmation and can also be used for purity assessment, particularly for detecting major impurities.
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | High sensitivity and specificity, excellent for identifying and quantifying volatile impurities. Considered a "gold standard" for substance identification.[1] | Requires the analyte to be volatile and thermally stable. High temperatures in the injection port can potentially cause degradation of some compounds.[1] |
| HPLC-UV | Separation of compounds based on their polarity and interaction with a stationary phase, with detection by UV absorbance. | Applicable to a wide range of compounds, including those that are not volatile or are thermally labile. Non-destructive. | Lower specificity than MS detection; co-eluting impurities with similar UV spectra can be difficult to resolve. |
| ¹H NMR | Provides detailed information about the chemical structure and the relative number of different types of protons in a molecule. | Excellent for structural elucidation and can provide quantitative information about the major components in a sample without the need for individual calibration standards (using an internal standard). | Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities. |
| IR Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Provides information about the functional groups present in a molecule. It can be a quick and simple method to check for the presence of certain impurities with distinct functional groups. | Generally not a quantitative technique and can be difficult to interpret for complex mixtures. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, 50:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Sample Preparation:
Dissolve 10 mg of the synthesized this compound in 1 mL of dichloromethane.
Expected Results:
The following table summarizes the expected retention times and key mass fragments for the target compound and its potential impurities. Note that the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.[2][3]
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Thietane 1,1-dioxide | ~ 8.5 | 106 (M+), 78, 64, 42 |
| 3-Chlorothietane 1,1-dioxide | ~ 10.2 | 140/142 (M+), 105, 77, 63 |
| This compound | ~ 12.1 | 174/176/178 (M+), 139/141, 111/113, 76 |
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the analysis of both volatile and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-17 min: 80% Acetonitrile
-
17-18 min: 80% to 20% Acetonitrile
-
18-20 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
Dissolve 1 mg of the synthesized this compound in 1 mL of acetonitrile.
Expected Results:
The elution order will generally be from more polar to less polar compounds.
| Compound | Expected Elution Order |
| Thietane 1,1-dioxide | First |
| 3-Chlorothietane 1,1-dioxide | Second |
| This compound | Third |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of the main product and identifying major impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
Expected Chemical Shifts (δ, ppm):
| Compound | Key ¹H NMR Signals (in CDCl₃) |
| Thietane 1,1-dioxide | ~3.4 (t, 4H), ~2.5 (quintet, 2H) |
| 3-Chlorothietane 1,1-dioxide | Signals would be more complex due to asymmetry. |
| This compound | A singlet around 4.0-4.5 ppm for the four equivalent protons. |
The presence of signals corresponding to the starting material or the mono-chlorinated intermediate would indicate an incomplete reaction.
Infrared (IR) Spectroscopy
IR spectroscopy can quickly indicate the presence of the sulfone group and the absence of certain functional groups from starting materials or by-products.
Instrumentation:
-
FTIR spectrometer.
Sample Preparation:
Prepare a KBr pellet or acquire the spectrum from a thin film on a salt plate.
Expected Absorptions (cm⁻¹):
| Functional Group | Characteristic Absorption |
| Sulfone (SO₂) | Strong absorptions around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. |
| C-Cl | Absorptions in the fingerprint region, typically 600-800 cm⁻¹. |
The presence of O-H or C=C bonds could indicate unexpected side products or degradation.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion
The purity of synthesized this compound can be effectively assessed using a combination of chromatographic and spectroscopic techniques. GC-MS is highly recommended for the identification and quantification of volatile impurities due to its high sensitivity and specificity. HPLC-UV provides a complementary method for non-volatile impurities. ¹H NMR and IR spectroscopy are essential for structural confirmation and the detection of major impurities and functional groups. By employing the detailed protocols and workflow outlined in this guide, researchers can confidently determine the purity of their synthesized compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. Thiirane, 1,1-dioxide- | C2H4O2S | CID 137208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Theoretical and Experimental Structural Analysis of 3,3-Dichlorothietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
The precise molecular structure of a compound is fundamental to understanding its reactivity, physical properties, and biological activity. For novel or complex molecules like 3,3-Dichlorothietane 1,1-dioxide, determining this structure can be a significant challenge. This guide provides a comparative overview of theoretical and experimental approaches to elucidate the molecular geometry of this compound and its analogues.
Due to the limited availability of direct experimental data for this compound, this guide will leverage a well-studied, structurally related molecule, Dimethyl Sulfone (DMSO2) , as a case study to compare and contrast the results obtained from theoretical calculations and experimental techniques. This comparison will serve as a framework for understanding the likely structural parameters of this compound and its less substituted counterparts, for which theoretical data will be presented.
The Challenge of Direct Experimental Analysis
Experimental determination of the gas-phase structure of molecules like this compound is often hampered by factors such as low volatility, thermal instability, or the presence of multiple conformers. Techniques like gas-phase electron diffraction (GED) and microwave spectroscopy are powerful tools for obtaining precise structural information but have not yet been successfully applied to this specific molecule.
Case Study: Dimethyl Sulfone (DMSO2) - A Benchmark for Comparison
To illustrate the synergy between theoretical and experimental methods, we present a comparison of the structural parameters of Dimethyl Sulfone (DMSO2). The experimental data is derived from gas-phase electron diffraction studies, while the theoretical data is obtained from quantum chemical calculations.
Data Presentation: Molecular Geometry of DMSO2
| Parameter | Experimental (GED) | Theoretical (MP2/6-31G*) |
| Bond Lengths (Å) | ||
| S=O | 1.435 ± 0.003 | 1.446 |
| S-C | 1.771 ± 0.004 | 1.783 |
| C-H | 1.083 ± 0.006 | 1.084 |
| Bond Angles (º) | ||
| O=S=O | 119.7 ± 0.6 | 120.5 |
| C-S-C | 104.2 ± 0.8 | 103.2 |
| S-C-H | 109.1 ± 0.5 | 108.8 |
Theoretical Predictions for Thietane 1,1-dioxide and its Chloro-derivatives
In the absence of experimental data for this compound, computational chemistry provides a reliable means to predict its molecular structure. The following tables summarize the theoretical geometries for thietane 1,1-dioxide, 3-chlorothietane 1,1-dioxide, and this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.
Thietane 1,1-dioxide (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (º) |
| S=O | 1.445 | O=S=O: 118.5 |
| S-C | 1.815 | C-S-C: 78.2 |
| C-C | 1.560 | S-C-C: 88.9 |
| C-H | 1.085 | H-C-H: 109.5 |
3-Chlorothietane 1,1-dioxide (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (º) |
| S=O | 1.446 | O=S=O: 118.7 |
| S-C | 1.818 | C-S-C: 77.9 |
| C-C | 1.558 | S-C-C: 89.1 |
| C-Cl | 1.795 | S-C-Cl: 114.3 |
| C-H | 1.086 | H-C-H: 109.2 |
This compound (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (º) |
| S=O | 1.448 | O=S=O: 119.0 |
| S-C | 1.825 | C-S-C: 77.5 |
| C-C | 1.570 | S-C-C: 89.5 |
| C-Cl | 1.798 | Cl-C-Cl: 110.5 |
| C-H | 1.087 | H-C-H: 108.9 |
Experimental and Theoretical Protocols
Experimental Method: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gaseous state. The process involves the following key steps:
-
Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of a series of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to derive a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.
-
Structure Refinement: A molecular model is constructed, and its theoretical scattering pattern is calculated and compared to the experimental pattern. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined to achieve the best possible fit between the theoretical and experimental data.
Theoretical Method: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and accessible means of predicting molecular structures and properties. The general workflow is as follows:
-
Molecular Model Construction: An initial three-dimensional structure of the molecule is built using molecular modeling software.
-
Selection of a Theoretical Method: A suitable level of theory and basis set are chosen. For the calculations presented in this guide, the B3LYP functional with the 6-311+G(d,p) basis set was employed. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.
-
Geometry Optimization: The energy of the initial molecular structure is minimized by systematically adjusting the positions of the atoms. This process continues until a stable structure (a minimum on the potential energy surface) is found.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum and to predict vibrational spectra (e.g., IR and Raman), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculation: Once the optimized geometry is obtained, various molecular properties, such as bond lengths, bond angles, dihedral angles, and electronic properties, can be calculated.
Comparison of Methodologies
The relationship between experimental and theoretical approaches in structural chemistry is symbiotic. Experimental data provides the ultimate benchmark for validating and refining theoretical models. In turn, theoretical calculations can provide detailed structural information for molecules that are difficult to study experimentally, guide the interpretation of experimental data, and offer insights into molecular properties that are not directly accessible through experiments.
Conclusion
While direct experimental structural data for this compound remains elusive, a comprehensive understanding of its molecular geometry can be achieved through high-level theoretical calculations. The comparison with the well-characterized molecule, Dimethyl Sulfone, demonstrates that modern computational methods can provide reliable structural predictions. For researchers in drug development and related fields, these theoretical models offer a robust foundation for structure-activity relationship studies and the rational design of new chemical entities. Future experimental investigations, when feasible, will be invaluable for further refining our understanding of this and other complex heterocyclic systems.
Safety Operating Guide
Proper Disposal of 3,3-Dichlorothietane 1,1-dioxide: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3,3-Dichlorothietane 1,1-dioxide, a compound utilized in specialized research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety Considerations
Prior to handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully aware of its potential hazards. While a specific, publicly available SDS for this compound is not readily found, related compounds suggest it should be handled with caution. Assume the compound is harmful if inhaled, ingested, or comes into contact with skin, and that it may be harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Flame-retardant antistatic protective clothing
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Splash-proof safety goggles and a face shield
-
A properly fitted respirator if working outside of a certified chemical fume hood
All handling of this compound should be performed within a well-ventilated laboratory, preferably inside a chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.
Waste Classification and Segregation
Proper classification of chemical waste is the first step in ensuring its safe disposal. Based on its chemical structure—a chlorinated heterocyclic sulfone—this compound is likely to be classified as a hazardous waste.
Actionable Steps:
-
Hazardous Waste Determination: Due to the presence of chlorine and its reactive functional group, this compound will likely be classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes. It may fall under codes for halogenated organic compounds.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a dedicated, properly labeled waste container.
On-site Neutralization (for small quantities, with EHS approval)
For small quantities of this compound, chemical neutralization may be a viable option to render it less hazardous before collection by a certified waste disposal company. The reactivity of the related compound, thiete 1,1-dioxide, with aqueous sodium hydroxide suggests that basic hydrolysis could be a potential method for degradation.
Experimental Protocol: Small-Scale Basic Hydrolysis
Disclaimer: This protocol is based on the reactivity of similar compounds and should only be performed by trained personnel in a controlled laboratory setting after a thorough risk assessment and with the approval of your institution's EHS department.
-
Preparation: Work in a chemical fume hood. Prepare a 1 M solution of sodium hydroxide (NaOH). Have a pH meter or pH strips ready.
-
Reaction Setup: Place a stir bar in a beaker containing the this compound waste. The beaker should be of an appropriate size to allow for stirring and potential foaming. Place the beaker in an ice bath to control the reaction temperature, as hydrolysis reactions can be exothermic.
-
Neutralization: Slowly add the 1 M NaOH solution to the waste while stirring continuously. Monitor the pH of the solution. The goal is to maintain a basic pH (e.g., pH 10-12) to facilitate hydrolysis.
-
Reaction Time: Allow the reaction to proceed for several hours (e.g., 2-4 hours) with continued stirring. The reaction time may need to be adjusted based on the quantity of waste.
-
Final pH Adjustment: After the reaction is complete, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Disposal of Treated Waste: The resulting aqueous solution may still contain hazardous byproducts and should be collected as hazardous aqueous waste.
Disposal Plan for Untreated Waste
For larger quantities or if on-site treatment is not feasible, the following disposal plan must be implemented.
Operational Steps:
-
Containerization:
-
Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Ensure the container is clean and dry before adding any waste to prevent unintended reactions.
-
Do not fill the container to more than 80% of its capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Provide the name and contact information of the generating researcher or laboratory.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area must be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.
-
Store it away from incompatible materials. While specific incompatibility data is not available, as a precaution, avoid storage with strong oxidizing agents, strong bases (unless part of a neutralization protocol), and reactive metals.
-
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information from the waste label.
-
Follow any additional instructions provided by the EHS department for preparing the waste for transport.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available in the public domain, the following table summarizes key physical and chemical properties that inform safe handling and disposal procedures.
| Property | Value | Source |
| Chemical Formula | C₃H₄Cl₂O₂S | - |
| Appearance | Likely a solid or liquid | Inferred |
| Reactivity | Potentially reactive with strong bases. | Inferred from related compounds |
| Storage Temperature | Cool, dry place | General best practice |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
